molecular formula C27H34N4O5S B2478663 (S,R,S)-AHPC-propargyl CAS No. 2098799-78-9

(S,R,S)-AHPC-propargyl

Cat. No.: B2478663
CAS No.: 2098799-78-9
M. Wt: 526.65
InChI Key: UGJHKPQUMUDIQJ-ZFGGDYGUSA-N
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Description

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its complex structure, featuring a hydroxyproline core, a valine-derived fragment with a propynoxy acetyl group, and a 4-(4-methylthiazol-5-yl)benzyl moiety, suggests potential as a key intermediate or a targeted inhibitor. The propynoxy group may make it a suitable substrate for click chemistry, facilitating conjugation for probe development or biophysical studies. Researchers are exploring its applications, particularly its mechanism of action and binding affinity for specific biological targets, which requires further investigation. This product is intended for laboratory research purposes by trained professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33)/t20-,21+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJHKPQUMUDIQJ-ZFGGDYGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthetic protocol for (S,R,S)-AHPC-propargyl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound , also known as VH032-propargyl, is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its propargyl functional group enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, for the efficient conjugation to a target protein binder, forming a heterobifunctional PROTAC molecule.[1]

PROTAC Signaling Pathway

PROTACs containing the (S,R,S)-AHPC core function by inducing the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound -Linker-Warhead PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Signaling Pathway.

Proposed Synthesis Workflow for this compound

The following multi-step synthesis is a plausible route to this compound, based on established methods for the synthesis of the VH032 amine core and standard organic transformations. The workflow is designed to be adaptable for laboratory-scale synthesis.

Synthesis_Workflow cluster_0 Synthesis of Key Intermediates cluster_1 Core Assembly cluster_2 Functionalization cluster_3 Final Steps A 4-Hydroxy-N-((4-methoxyphenyl)diphenylmethyl)benzylamine C Amide Coupling A->C B (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid B->C D Intermediate 1 (Protected Pyrrolidine (B122466) Derivative) C->D E Deprotection (MMT group) D->E F Intermediate 2 (Phenolic Pyrrolidine) E->F G Propargylation F->G H Intermediate 3 (Propargylated Pyrrolidine) G->H I Deprotection (Boc group) H->I J Intermediate 4 (Amine) I->J K Amide Coupling with (S)-2-Acetamido-3,3-dimethylbutanoic acid J->K L Final Product This compound K->L

Proposed Synthesis Workflow.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of (2S,4R)-tert-butyl 4-hydroxy-2-((4-hydroxybenzyl)carbamoyl)pyrrolidine-1-carboxylate (Intermediate 2)

This step involves the coupling of a protected proline derivative with a protected 4-hydroxybenzylamine, followed by selective deprotection.

Table 1: Reagents and Conditions for Step 1

Reagent/ParameterQuantity/Value
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid1.0 eq
4-Hydroxy-N-((4-methoxyphenyl)diphenylmethyl)benzylamine1.0 eq
HATU1.2 eq
DIPEA3.0 eq
SolventAnhydrous DMF
Reaction TemperatureRoom Temperature
Reaction Time12-16 hours
Deprotection Reagent1% TFA in DCM
Deprotection Time1-2 hours

Protocol:

  • To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) and 4-hydroxy-N-((4-methoxyphenyl)diphenylmethyl)benzylamine (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the coupled intermediate.

  • Dissolve the purified intermediate in dichloromethane (B109758) (DCM) and treat with 1% trifluoroacetic acid (TFA) in DCM for 1-2 hours to remove the MMT protecting group.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 2.

Step 2: Propargylation of Intermediate 2 to yield (2S,4R)-tert-butyl 4-hydroxy-2-((4-(prop-2-yn-1-yloxy)benzyl)carbamoyl)pyrrolidine-1-carboxylate (Intermediate 3)

The phenolic hydroxyl group of Intermediate 2 is etherified with propargyl bromide.

Table 2: Reagents and Conditions for Step 2

Reagent/ParameterQuantity/Value
Intermediate 21.0 eq
Propargyl bromide (80% in toluene)1.5 eq
K₂CO₃3.0 eq
SolventAnhydrous Acetone
Reaction Temperature60 °C
Reaction Time4-6 hours

Protocol:

  • To a solution of Intermediate 2 (1.0 eq) in anhydrous acetone, add K₂CO₃ (3.0 eq) and propargyl bromide (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford Intermediate 3.

Step 3: Boc Deprotection of Intermediate 3 to yield (2S,4R)-4-hydroxy-N-(4-(prop-2-yn-1-yloxy)benzyl)pyrrolidine-2-carboxamide (Intermediate 4)

The Boc protecting group is removed under acidic conditions to free the pyrrolidine nitrogen.

Table 3: Reagents and Conditions for Step 3

Reagent/ParameterQuantity/Value
Intermediate 31.0 eq
Reagent4M HCl in 1,4-Dioxane (B91453)
Solvent1,4-Dioxane
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours

Protocol:

  • Dissolve Intermediate 3 (1.0 eq) in 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of Intermediate 4, which can be used in the next step without further purification.

Step 4: Final Amide Coupling to Synthesize this compound

The final step involves the coupling of Intermediate 4 with (S)-2-acetamido-3,3-dimethylbutanoic acid.

Table 4: Reagents and Conditions for Step 4

Reagent/ParameterQuantity/Value
Intermediate 4 (HCl salt)1.0 eq
(S)-2-Acetamido-3,3-dimethylbutanoic acid1.1 eq
HATU1.2 eq
DIPEA4.0 eq
SolventAnhydrous DMF
Reaction TemperatureRoom Temperature
Reaction Time12-16 hours

Protocol:

  • To a solution of Intermediate 4 hydrochloride salt (1.0 eq) and (S)-2-acetamido-3,3-dimethylbutanoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (4.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and scale.

Table 5: Summary of Synthetic Steps and Expected Yields

StepProductStarting MaterialExpected Yield (%)
1Intermediate 2(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid70-80
2Intermediate 3Intermediate 280-90
3Intermediate 4Intermediate 3>95 (crude)
4This compoundIntermediate 460-70

This guide provides a detailed and plausible protocol for the synthesis of this compound. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and available instrumentation. Standard analytical techniques such as NMR, LC-MS, and HRMS should be used to characterize all intermediates and the final product to ensure purity and structural integrity.

References

An In-depth Technical Guide to the Mechanism of Action of (S,R,S)-AHPC-propargyl in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of (S,R,S)-AHPC-propargyl, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its core mechanism of action, present key quantitative performance metrics, detail essential experimental protocols for its characterization, and visualize the underlying biological and experimental processes.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] These heterobifunctional molecules consist of two key ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2]

(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.[3][4][5] The specific (S,R,S) stereochemistry of its hydroxyproline (B1673980) core is crucial for potent binding to VHL.[4] The molecule This compound , also known as VH032-propargyl, is a synthetically versatile derivative of (S,R,S)-AHPC.[6] It features a terminal alkyne (propargyl) group, which serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This allows for the efficient and modular conjugation of the VHL ligand to a POI ligand, streamlining the synthesis of novel PROTACs.

Core Mechanism of Action

The fundamental role of the this compound moiety within a PROTAC is to recruit the VHL E3 ligase complex. This initiates a catalytic cycle of targeted protein degradation, which can be broken down into four key steps:

  • Ternary Complex Formation : The PROTAC molecule acts as a bridge. The (S,R,S)-AHPC warhead binds to the VHL E3 ligase, while the other warhead simultaneously binds to the target Protein of Interest (POI). This induces the formation of a key, productive POI-PROTAC-VHL ternary complex.[7][8] The stability and geometry of this complex are critical for degradation efficiency.

  • Ubiquitination of the Target Protein : The proximity induced by the ternary complex allows the E3 ligase machinery to efficiently transfer ubiquitin molecules from an activated E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[8][9] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.[8]

  • Proteasomal Degradation : The polyubiquitinated POI is recognized and engaged by the 26S proteasome. The proteasome then unfolds the target protein and degrades it into small peptides.[8]

  • PROTAC Recycling : The PROTAC molecule is not degraded during this process. After the POI is degraded, the PROTAC is released and can bind to another POI and E3 ligase, continuing its catalytic cycle.[3][10] This catalytic nature allows substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.

PROTAC_Mechanism_of_Action cluster_binding 1. Ternary Complex Formation cluster_ub 2. Ubiquitination cluster_degradation 3. Degradation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC (S,R,S)-AHPC-PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC 4. Recycling Ternary->VHL Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer E2 E2-Ub E2->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Experimental_Workflow cluster_synthesis Synthesis cluster_biochem Biochemical Validation cluster_cellular Cellular Characterization Synthesis PROTAC Synthesis (e.g., Click Chemistry with This compound) Binding Binding Assays (SPR, TR-FRET, ITC) - Binary (POI, VHL) - Ternary Complex Synthesis->Binding Validate Binding Ubiquitination In Vitro Ubiquitination Assay Binding->Ubiquitination Confirm Function Degradation Degradation Assay (Western Blot, In-Cell Western) - Determine DC50, Dmax - Time-course Ubiquitination->Degradation Test in Cells Viability Cell Viability Assay (e.g., CellTiter-Glo) Degradation->Viability Assess Phenotype

References

In-Depth Technical Guide to (S,R,S)-AHPC-propargyl: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of (S,R,S)-AHPC-propargyl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols and visual diagrams to facilitate its use in research and drug discovery.

Core Structure and Chemical Identity

This compound, also known as VH032-propargyl, is a synthetic molecule that serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its specific stereochemistry is crucial for its potent binding to VHL, which is a critical first step in the PROTAC-mediated protein degradation pathway. The propargyl group, a terminal alkyne, enables its facile conjugation to other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S,4R)-1-((S)-3,3-dimethyl-2-(prop-2-yn-1-ylcarbamoyl)butanoyl)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamideInferred from related structures
Molecular Formula C₂₇H₃₄N₄O₅S
Molecular Weight 526.65 g/mol
CAS Number 2098799-78-9
Appearance White to off-white solid[1]
Solubility DMSO: ≥ 100 mg/mL (≥ 189.88 mM)
In Vivo Solubility ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Mechanism of Action in PROTACs

This compound functions as the VHL-recruiting ligand within a PROTAC molecule. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC), and a linker connecting the two. By simultaneously binding to both the POI and VHL, the PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex PROTAC This compound-based PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase Complex VHL->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->TernaryComplex Ub Transfer Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition & Degradation DegradedPOI Degraded Peptides Proteasome->DegradedPOI

PROTAC Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. The following protocols are based on established procedures for the synthesis and use of similar compounds.

Synthesis of this compound

The synthesis of this compound involves the coupling of the parent (S,R,S)-AHPC amine with propargyl bromide. While the specific, detailed experimental protocol from the original source (Wurz et al., J Med Chem 2018, 61(2), 453-461) is not publicly available, a general procedure can be outlined as follows:

Reaction Scheme:

(S,R,S)-AHPC-NH₂ + Propargyl Bromide → this compound

Materials:

  • (S,R,S)-AHPC (VH032-NH₂)

  • Propargyl bromide

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reagents for workup and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica (B1680970) gel)

Procedure:

  • Dissolve (S,R,S)-AHPC (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution and stir for a few minutes at room temperature.

  • Slowly add propargyl bromide (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR: To confirm the structure and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • HPLC: To determine the purity of the compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate this compound with an azide-functionalized molecule of interest (e.g., a ligand for a target protein).

CuAAC_Workflow CuAAC Experimental Workflow cluster_reactants Reactants & Catalysts AHPC_propargyl This compound (Alkyne) Reaction_Setup Reaction Setup (in solvent, e.g., DMSO/water) AHPC_propargyl->Reaction_Setup Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Reaction_Setup CuSO4 CuSO₄ (Cu(II) source) CuSO4->Reaction_Setup NaAscorbate Sodium Ascorbate (Reducing Agent) NaAscorbate->Reaction_Setup Ligand Copper Ligand (e.g., THPTA, TBTA) Ligand->Reaction_Setup Incubation Incubation (Room Temperature, 1-4h) Reaction_Setup->Incubation Monitoring Reaction Monitoring (LC-MS) Incubation->Monitoring Purification Purification (Prep-HPLC) Monitoring->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

References

The Cornerstone of Targeted Protein Degradation: An In-depth Guide to AHPC-based VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology that leads to the degradation of pathogenic proteins. At the heart of many successful PROTACs lies the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cell's natural protein disposal system. A key element in this process is the development of high-affinity, specific ligands for VHL. Among these, (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands have emerged as a cornerstone, providing a robust and versatile scaffold for the design of potent protein degraders.[1]

This technical guide provides a comprehensive overview of the discovery and development of AHPC-based VHL ligands. We will delve into the quantitative data that underscores their efficacy, present detailed experimental protocols for their characterization, and visualize the intricate signaling pathways and experimental workflows that govern their function.

The Role of (S,R,S)-AHPC in PROTACs

(S,R,S)-AHPC, a derivative of the well-characterized VHL ligand VH032, serves as the VHL-binding moiety in a heterobifunctional PROTAC molecule.[2][3] Its specific stereochemistry is paramount for high-affinity and selective binding to the substrate recognition pocket of VHL.[1] Once bound, the AHPC-based ligand effectively "hijacks" the VHL E3 ligase complex. The other end of the PROTAC molecule concurrently binds to a protein of interest (POI), bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[2]

Quantitative Data on VHL Ligands and AHPC-based PROTACs

The efficacy of a VHL-recruiting PROTAC is critically dependent on the binding affinity of its VHL ligand and the degradation efficiency of the resulting PROTAC. The following tables summarize key quantitative data for various VHL ligands and representative PROTACs that utilize the AHPC scaffold.

Table 1: Binding Affinities of Common VHL Ligands

LigandAliasBinding Affinity (Kd) to VHLBinding Affinity (IC50)Key Features
VH032-185 nM[4]-A potent and selective VHL ligand widely used in PROTACs.[4]
VH101-44 nM[4]-A high-affinity VHL ligand developed through structure-guided design.[4]
VH298-80-90 nM[4]-A high-affinity VHL ligand.[4]
(S,R,S)-AHPC-C10-NH2VH032-C10-NH2Data not directly available, but derived from VH032.[4]Not explicitly found.An E3 ligase ligand-linker conjugate incorporating the (S,R,S)-AHPC based VHL ligand.[4]
VHL Ligand 14Compound 11-196 nMA VHL ligand for designing PROTAC estrogen receptor α (ERα) degraders.[5]
VL285--0.34 μMA potent VHL ligand.[5]

Table 2: Degradation Profiles of (S,R,S)-AHPC-based PROTACs

PROTAC NameTarget Protein(s)E3 Ligase RecruitedCell Line(s)DC50Dmax
ARV-771BRD2/3/4VHLCastration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP)<1 nM[6]>90%
ARD-266Androgen Receptor (AR)VHLAR-positive prostate cancer cell lines (LNCaP, VCaP, 22Rv1)0.2-1 nM[5]Not specified
GMB-475BCR-ABL1VHLBa/F31.11 μM (IC50 for degradation)[7]Not specified

VHL-E3 Ligase Signaling Pathway

The VHL E3 ligase complex plays a crucial role in cellular oxygen sensing through its interaction with the Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated, allowing it to be recognized by VHL, leading to its ubiquitination and subsequent degradation. In a therapeutic context, PROTACs co-opt this natural process.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_protac PROTAC-Mediated Degradation HIF1a HIF-1α PHD PHD Enzymes (Prolyl Hydroxylases) HIF1a->PHD O2 OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) OH_HIF1a->VHL_complex Binding Ub_HIF1a Poly-ubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome 26S Proteasome Ub_HIF1a->Proteasome Degraded_HIF1a Degraded HIF-1α Proteasome->Degraded_HIF1a POI Protein of Interest (POI) Ternary_complex POI-PROTAC-VHL Ternary Complex POI->Ternary_complex PROTAC PROTAC (AHPC-linker-POI ligand) VHL_complex2 VHL E3 Ligase Complex PROTAC->VHL_complex2 Recruitment PROTAC->Ternary_complex VHL_complex2->Ternary_complex Ub_POI Poly-ubiquitinated POI Ternary_complex->Ub_POI Ubiquitination Ub2 Ubiquitin Ub2->VHL_complex2 Proteasome2 26S Proteasome Ub_POI->Proteasome2 Degraded_POI Degraded POI Proteasome2->Degraded_POI

Caption: VHL signaling in normoxia and as hijacked by PROTACs.

Experimental Protocols

The development and characterization of AHPC-based VHL ligands and their corresponding PROTACs rely on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3]

  • Sample Preparation:

    • Prepare a solution of purified VHL protein (typically 10-50 µM) in a suitable buffer (e.g., PBS or HEPES).[3]

    • Prepare a solution of the AHPC-based ligand at a concentration 10-20 times that of the protein in the identical buffer.[3] A small amount of DMSO may be used for solubility, but the same concentration must be present in the protein solution.[2]

    • Degas both solutions to prevent air bubbles.[3]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[2]

    • Load the VHL protein into the sample cell.[2]

    • Load the AHPC-based ligand into the injection syringe.[2]

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.[2]

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to determine the Kd, n, and ΔH.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity

This competitive assay measures the binding of a ligand to VHL by detecting the displacement of a fluorescently labeled tracer.[4]

  • Materials:

    • VHL E3 ligase complex labeled with a TR-FRET donor (e.g., Terbium cryptate).[1]

    • A fluorescently labeled tracer molecule that binds to VHL.[1]

    • (S,R,S)-AHPC-based PROTAC or ligand.[1]

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).[1]

    • 384-well low-volume microplates.[1]

    • TR-FRET compatible plate reader.[1]

  • Procedure:

    • Prepare serial dilutions of the test ligand in assay buffer.[4]

    • In a 384-well plate, add the serially diluted ligand.[1]

    • Add the donor-labeled VHL complex to each well at a fixed concentration.[1]

    • Add the fluorescently labeled tracer to each well at a fixed concentration.[1]

    • Include positive (no competitor) and negative (excess of a known unlabeled VHL ligand) controls.[1]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[1]

  • Data Analysis:

    • Measure the TR-FRET signal (emission at two wavelengths).

    • Calculate the TR-FRET ratio.[4]

    • Plot the ratio against the logarithm of the test ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of binding kinetics (association and dissociation rates) and affinity.[4]

  • Materials:

    • Purified VHL protein complex.[4]

    • SPR instrument and sensor chip (e.g., CM5).[4]

    • Amine coupling kit.[4]

    • Running buffer (e.g., HBS-EP+).[4]

    • Test VHL ligands.[4]

  • Procedure:

    • Immobilize the VHL protein complex onto the sensor chip surface via amine coupling. A reference flow cell without VHL is used for background subtraction.[4]

    • Establish a stable baseline with running buffer.[4]

    • Inject a series of concentrations of the test ligand to monitor association.[4]

    • Switch back to running buffer to monitor dissociation.[4]

    • Regenerate the sensor surface between cycles.[4]

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Western Blotting for Protein Degradation

This assay quantifies the reduction in the level of a target protein in cells treated with a PROTAC.[4]

  • Cell Culture and Treatment:

    • Plate cells expressing the target protein and allow them to adhere.[4]

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).[8]

  • Protein Extraction and Quantification:

    • Lyse the cells (e.g., in RIPA buffer with inhibitors).[8]

    • Determine protein concentration using a BCA assay.[8]

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[4]

    • Block the membrane (e.g., with 5% non-fat milk in TBST).[4]

    • Incubate with a primary antibody against the target protein, followed by a primary antibody for a loading control (e.g., GAPDH, β-actin).[4]

    • Incubate with an HRP-conjugated secondary antibody.[1]

    • Apply a chemiluminescent substrate and capture the signal with an imaging system.[1]

  • Data Analysis:

    • Perform densitometry analysis on the protein bands.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]

VHL PROTAC Development Workflow

The development and evaluation of novel VHL-based PROTACs follow a systematic workflow, beginning with biophysical characterization and culminating in cell-based assays to assess degradation efficacy.

PROTAC_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays Binding_Assay 1. Binding Affinity Assay (FP, SPR, ITC) Ternary_Complex 2. Ternary Complex Formation (NanoBRET, FRET) Binding_Assay->Ternary_Complex Determines Kd Cell_Treatment 3. Cell Culture & Treatment (Dose-response & time-course) Ternary_Complex->Cell_Treatment Informs Cellular Experiments Lysis_Quant 4. Cell Lysis & Protein Quantification Cell_Treatment->Lysis_Quant Western_Blot 5. Western Blot Analysis Lysis_Quant->Western_Blot Data_Analysis 6. Densitometry & Data Analysis (Calculate DC50 & Dmax) Western_Blot->Data_Analysis

Caption: A standard workflow for evaluating new VHL-based PROTACs.[9]

Conclusion

(S,R,S)-AHPC-based ligands have proven to be an indispensable tool in the field of targeted protein degradation. Their high affinity and specificity for the VHL E3 ligase provide a robust foundation for the development of potent and selective PROTACs against a wide array of therapeutic targets. A thorough understanding of their binding kinetics, the mechanism of ternary complex formation, and the downstream cellular consequences of VHL recruitment is essential for the rational design and optimization of novel PROTAC-based therapeutics. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to advance the discovery and development of the next generation of protein degraders.

References

(S,R,S)-AHPC-propargyl: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-propargyl , also known by its synonym VH032-propargyl , is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its specific stereochemistry and the inclusion of a terminal alkyne group make it a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its properties, mechanism of action, and application in targeted protein degradation for researchers, scientists, and drug development professionals.

Core Properties and Identification

This compound is a synthetic molecule designed for straightforward incorporation into heterobifunctional PROTACs. The propargyl group enables efficient conjugation to a target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" reaction.

IdentifierValueReference(s)
CAS Number 2098799-78-9
Molecular Formula C27H34N4O5S
Molecular Weight 526.65 g/mol
Synonyms VH032-propargyl, VHL ligand 7[1]

Mechanism of Action in Targeted Protein Degradation

The primary function of this compound is to recruit the VHL E3 ligase complex when incorporated into a PROTAC. The PROTAC molecule acts as a bridge, bringing a specific protein of interest (POI) into close proximity with the VHL complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

VHL_PROTAC_Pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) PROTAC PROTAC (this compound based) POI->PROTAC binds to POI ligand VHL VHL E3 Ligase Complex PROTAC->VHL binds to (S,R,S)-AHPC moiety polyUb_POI Poly-ubiquitinated POI VHL->polyUb_POI Proteasome 26S Proteasome E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->VHL Recruited by E3 Ligase Ub Ubiquitin Ub->E1 ATP-dependent activation polyUb_POI->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Free_PROTAC PROTAC (recycled) Proteasome->Free_PROTAC Released

VHL-PROTAC Catalytic Cycle

Quantitative Data and Performance Metrics

The efficacy of PROTACs synthesized using the (S,R,S)-AHPC core is determined by their ability to induce target degradation, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The binding affinity of the VHL ligand is a critical determinant of PROTAC efficacy. The parent VHL ligand, VH032, exhibits a dissociation constant (Kd) of 185 nM for the VHL complex.[2] Below is a summary of the performance of representative PROTACs that utilize the (S,R,S)-AHPC/VH032 scaffold.

Target Protein(s)PROTAC NameCell LineDC50 (nM)Dmax (%)Reference(s)
BRD2/3/4ARV-77122Rv1, VCaP< 1> 90[3][4]
BRD4MZ1HEK293~25 - 920> 90[5]
Pan-AktMS21HEK-29330> 90[5]

Experimental Protocols

A rigorous evaluation of a novel PROTAC synthesized using this compound involves a series of in vitro and cellular assays. Below are outlines for key experimental methodologies.

General Experimental Workflow

The validation of a new PROTAC typically follows a structured workflow to confirm its mechanism of action and quantify its efficacy.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_validation Cellular Validation cluster_mechanism Mechanism of Action Assays Synthesis Synthesize PROTAC via Click Chemistry with This compound DoseResponse Dose-Response & Time-Course (Western Blot) Synthesis->DoseResponse Quantify Quantify Degradation (DC50 & Dmax) DoseResponse->Quantify Mechanism Mechanism Confirmation Quantify->Mechanism Rescue Proteasome Inhibitor Rescue (e.g., MG132) Mechanism->Rescue Ubiquitination Target Ubiquitination Assay (IP-Western) Mechanism->Ubiquitination TernaryComplex Ternary Complex Detection (Co-IP) Mechanism->TernaryComplex

Cellular Validation Workflow for PROTACs
Protein Degradation Assessment via Western Blot

This is the primary assay to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis: Quantify band intensities. Normalize the target protein signal to the loading control and then to a vehicle-treated control to determine the percentage of remaining protein at each PROTAC concentration.[6][7]

Target Ubiquitination Assay (IP-Western)

This assay confirms that the PROTAC induces ubiquitination of the target protein.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50). Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the final hours of incubation to allow ubiquitinated proteins to accumulate.[7]

  • Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the target protein to pull it down from the solution.

  • Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody against ubiquitin. An increase in high-molecular-weight smears or bands in the PROTAC-treated sample indicates polyubiquitination of the target.[8]

Binding Affinity Measurement (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to measure the binding affinity of the PROTAC to the VHL complex.

  • Assay Components: A VHL E3 ligase complex labeled with a TR-FRET donor (e.g., Terbium) and a fluorescently labeled tracer molecule that binds to VHL are required.[3][9]

  • Procedure: In a microplate, combine the donor-labeled VHL complex and the fluorescent tracer at fixed concentrations. Add serial dilutions of the this compound-based PROTAC. The PROTAC will compete with the tracer for binding to VHL.

  • Data Acquisition: After incubation, measure the TR-FRET signal. A decrease in the signal with increasing PROTAC concentration indicates displacement of the tracer.

  • Data Analysis: The resulting data can be fitted to a competition binding curve to determine the IC50, which can then be converted to a binding affinity constant (Ki).[9]

References

Technical Guidance: Solubility Profile of (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the solubility characteristics of (S,R,S)-AHPC-propargyl, a key biochemical reagent. The intended audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug discovery and development. This guide details the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other solvent systems, outlines relevant experimental methodologies, and illustrates the compound's mechanism of action within the context of Proteolysis-Targeting Chimeras (PROTACs).

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems. The following table summarizes the available quantitative data for easy reference and comparison. It is important to note that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[1]

Solvent SystemConcentrationMolar EquivalentObservations
DMSO100 mg/mL[1]189.88 mM[1]Ultrasonic assistance is required for dissolution.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL[1]4.75 mM[1]Clear solution.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL4.75 mMClear solution.
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL4.75 mMClear solution.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available, a general methodology can be outlined based on standard laboratory practices for small molecules. The following represents a typical workflow for assessing compound solubility.

Objective: To determine the solubility of a test compound in a specific solvent.

Materials:

  • Test compound (this compound)

  • Solvent of interest (e.g., DMSO, water, ethanol, buffer solutions)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonication bath

  • Thermostatically controlled shaker or incubator

  • Visual inspection system (e.g., microscope or light box)

  • Optional: HPLC or other analytical instrumentation for quantitative analysis

Procedure:

  • Preparation of Stock Solution: A concentrated stock solution of the test compound is typically prepared in a highly soluble solvent like DMSO. For instance, to prepare a 100 mg/mL stock of this compound in DMSO, 10 mg of the compound would be weighed and dissolved in 100 µL of DMSO.[1]

  • Serial Dilutions: A series of dilutions are prepared from the stock solution into the solvent system being tested.

  • Equilibration: The prepared solutions are agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or incubator.

  • Observation: Following equilibration, the solutions are visually inspected for any undissolved precipitate. The highest concentration that results in a clear solution is considered the solubility under those conditions.

  • Mechanical Assistance: For compounds that are difficult to dissolve, mechanical methods such as vortexing for 1-2 minutes and sonication for up to 5 minutes can be employed.[2] In some cases, warming the solution to 37°C may aid dissolution.[2]

  • Quantitative Analysis (Optional): For more precise determination, the supernatant of the equilibrated solutions can be analyzed by a suitable analytical method like HPLC to quantify the exact concentration of the dissolved compound.

Mechanism of Action: VHL Ligand for PROTACs

This compound functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a crucial component in the synthesis of PROTACs. PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The propargyl group on this compound is a functional handle that allows for its conjugation to a ligand for a target protein, often via a "click chemistry" reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

Visualizations

General Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Equilibration & Analysis weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex Initial Dissolution sonicate Sonicate vortex->sonicate heat Warm to 37°C sonicate->heat equilibrate Equilibrate (24-48h) heat->equilibrate observe Visual Observation equilibrate->observe quantify Quantitative Analysis (Optional) observe->quantify result Solubility Determined

Caption: A generalized workflow for determining the solubility of a chemical compound.

This compound in PROTAC-Mediated Protein Degradation

G cluster_0 PROTAC Components cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation ahpc This compound (VHL Ligand) linker Linker ahpc->linker ternary VHL - PROTAC - Target Protein poi_ligand Target Protein Ligand linker->poi_ligand vhl VHL E3 Ligase vhl->ternary Binds poi Target Protein poi->ternary Binds proteasome Proteasome degradation Target Protein Degradation proteasome->degradation Results in ubiquitination Ubiquitination of Target Protein ternary->ubiquitination Induces ubiquitination->proteasome Leads to

Caption: The role of this compound in the PROTAC mechanism of action.

References

The Propargyl Group in (S,R,S)-AHPC-propargyl: A Technical Guide to its Core Function in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-propargyl has emerged as a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. This technical guide provides an in-depth analysis of the pivotal role of the propargyl group within this molecule, focusing on its function in the assembly of PROTACs and its relationship with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Core Function: A Chemical Handle for PROTAC Synthesis

The primary and essential role of the propargyl group in this compound is to serve as a versatile chemical handle for the facile synthesis of PROTACs through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This highly efficient and specific reaction allows for the covalent linkage of the (S,R,S)-AHPC core, a high-affinity ligand for the VHL E3 ligase, to a ligand targeting a protein of interest (POI).[1][2] The resulting bifunctional PROTAC molecule can then recruit the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.

Quantitative Data Summary

The following tables summarize key quantitative data related to the (S,R,S)-AHPC core's interaction with the VHL E3 ligase and the general efficiency of the CuAAC reaction.

Ligand Binding Affinity (Kd) to VHL Method Reference
(S,R,S)-AHPC (core of the topic ligand)185 nMIsothermal Titration Calorimetry (ITC)[5][6]
VH032 (parent compound)185 nMIsothermal Titration Calorimetry (ITC)[5][6]
VH29880 - 90 nMIsothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization (FP)[6]
VH10144 nMNot Specified[5]
Reaction Parameter Value Conditions Reference
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Second-order rate constant10 to 104 M-1s-1Aqueous solutions, room temperature[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)YieldTypically >90%Various substrates and conditions[8][9]
DNA-templated CuAAC of 3'-O-propargyl and 5'-azide oligonucleotideskobs1.1 min-1Aerobic conditions, 5 min reaction time[10]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows relevant to the use of this compound in PROTAC development.

VHL_PROTAC_Pathway VHL-Mediated PROTAC Signaling Pathway cluster_cellular_environment Cellular Environment PROTAC This compound -Linker-POI Ligand POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Poly_Ub_POI->Proteasome Recognition & Degradation

Caption: VHL-mediated ubiquitination and degradation pathway.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using CuAAC cluster_synthesis Synthesis Steps Start Start Materials: This compound Azide-functionalized POI Ligand Reaction CuAAC Reaction: - CuSO4 / Reducing Agent - Ligand (e.g., THPTA) - Solvent (e.g., DMSO/H2O) Start->Reaction Purification Purification (e.g., Preparative HPLC) Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: Workflow for PROTAC synthesis via CuAAC.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-functionalized protein of interest (POI) ligand.

Materials:

  • This compound

  • Azide-functionalized POI ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • t-Butanol

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized POI ligand in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized POI ligand (1.0 equivalent).

    • Add the this compound stock solution (1.1 equivalents).

    • Add a solvent mixture (e.g., 3:1:1 DMSO:t-butanol:water) to achieve a final reaction concentration of approximately 1-10 mM.

    • Add the THPTA stock solution (e.g., 0.5 equivalents).

    • Add the CuSO₄ stock solution (e.g., 0.1 equivalents).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1.0 equivalent).

    • Seal the reaction vial and stir the mixture at room temperature.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Purification and Characterization:

    • Upon completion, quench the reaction by adding an equal volume of water.

    • Purify the crude PROTAC product by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[11][12]

Protocol 2: In Vitro VHL Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

This protocol describes the determination of the binding affinity of the (S,R,S)-AHPC core (or a PROTAC containing it) to the VHL E3 ligase complex.

Materials:

  • Purified recombinant VHL-ElonginB-ElonginC (VCB) complex

  • (S,R,S)-AHPC or (S,R,S)-AHPC-containing PROTAC

  • Isothermal Titration Calorimeter

  • ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the VCB complex against the ITC buffer.

    • Dissolve the (S,R,S)-AHPC ligand or PROTAC in the final dialysis buffer. A small amount of DMSO may be used for solubilization, but the same concentration must be present in the VCB solution.

  • ITC Experiment:

    • Load the VCB complex into the sample cell (typically at a concentration of 10-20 µM).

    • Load the ligand solution into the injection syringe (typically at a 10-fold higher concentration than the protein).

    • Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry of binding (n).[3][13]

References

An In-depth Technical Guide to PROTAC Technology Utilizing VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to induce the selective degradation of target proteins. This is achieved by co-opting the cell's intrinsic ubiquitin-proteasome system. This guide provides a comprehensive technical overview of PROTACs that utilize ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in this targeted protein degradation strategy. We will delve into the core mechanism of action, design principles for VHL-based PROTACs, and detailed experimental protocols for their evaluation. Quantitative data from seminal studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this transformative technology.

Introduction to PROTAC Technology and the Role of VHL

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC is released and can catalytically induce the degradation of further POI molecules.[1]

The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively used E3 ligases in PROTAC development.[1][4] This is due to its widespread expression across various tissues and the availability of well-characterized, high-affinity small-molecule ligands.[3][4] VHL is the substrate recognition component of the CRL2^VHL^ complex, which also includes elongin B, elongin C, and cullin-2.[5][6] Under normal physiological conditions, VHL recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent degradation in an oxygen-dependent manner.[7][8] VHL-based PROTACs effectively hijack this natural process to degrade a wide array of disease-causing proteins.[5][9]

The Mechanism of Action of VHL-based PROTACs

The catalytic cycle of a VHL-based PROTAC can be broken down into several key steps, each of which is critical for its overall efficacy.

  • Binary Complex Formation : The PROTAC molecule can independently bind to either the VHL E3 ligase complex or the target protein of interest (POI), forming two distinct binary complexes.

  • Ternary Complex Formation : The crucial step in the PROTAC mechanism is the formation of a stable ternary complex, consisting of the VHL E3 ligase, the PROTAC molecule, and the POI.[1][][11] The stability and conformation of this ternary complex are heavily influenced by the linker length and composition, as well as cooperative binding effects between the proteins.[1][]

  • Ubiquitination of the POI : Once the ternary complex is formed, the catalytic activity of the VHL E3 ligase is directed towards the POI. The E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[1] This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically cleaves the POI into small peptides.[1]

  • PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can engage in another catalytic cycle of binding to a new POI and E3 ligase, leading to the degradation of multiple target protein molecules.[1]

Below is a diagram illustrating the signaling pathway of VHL-mediated protein degradation by a PROTAC.

VHL_PROTAC_Pathway VHL-PROTAC Signaling Pathway cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex Binds E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ubiquitinated_POI Polyubiquitinated POI Ubiquitinated_POI->Proteasome Recognition & Degradation Ternary_Complex->PROTAC Release Ternary_Complex->VHL_complex Release Ternary_Complex->Ubiquitinated_POI Ubiquitination

Caption: VHL-PROTAC Signaling Pathway.

Quantitative Data for VHL-based PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize key quantitative data for several well-characterized VHL-based PROTACs.

Table 1: In Vitro Degradation Activity of VHL-based PROTACs

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference(s)
ARD-266Androgen ReceptorLNCaP1>95[1]
NR-11cp38αMDA-MB-231~100>80[12]
NR-11cp38αT47D~100>80[12]
21cHMGCRInsig-silenced HepG2120Not specified[13]
ACBI2SMARCA2MV-4-110.6>95[14][15]
MZ1BRD4HeLa25>90[16]

Table 2: Ternary Complex Formation and Binding Affinity Data

PROTAC NameTarget ProteinVHL LigandTernary Complex K_D (nM)Cooperativity (α)Reference(s)
MZ1Brd4^BD2^VH032 derivative4 (ITC)15-26[16][17]
ARD-266Androgen ReceptorVHL Ligand 8Not specifiedNot specified[1][7]

Experimental Protocols

The development and characterization of VHL-based PROTACs involve a series of key experiments to assess their formation of a ternary complex, ability to induce ubiquitination, and ultimately, their efficacy in degrading the target protein.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[][11] Several biophysical techniques can be employed to characterize this interaction.

Isothermal Titration Calorimetry (ITC)

  • Principle : ITC directly measures the heat changes that occur upon binding of molecules, allowing for the determination of binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Methodology :

    • Purify the VHL-ElonginB-ElonginC (VCB) complex and the POI.

    • Dialyze both protein solutions and the PROTAC solution in the same buffer to minimize dilution effects.

    • Perform binary titrations by titrating the PROTAC into the VCB complex and the PROTAC into the POI solution to determine the individual binding affinities.

    • To characterize the ternary complex, pre-saturate the VCB complex with the PROTAC and titrate this binary complex into the POI solution.

    • Analyze the resulting heat changes to determine the thermodynamic parameters of ternary complex formation and calculate the cooperativity.[1]

Surface Plasmon Resonance (SPR)

  • Principle : SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to a ligand immobilized on the surface, providing real-time kinetic data (k_on and k_off) and affinity data (K_D).

  • Methodology :

    • Immobilize either the VCB complex or the POI onto an SPR sensor chip.

    • Inject a series of concentrations of the PROTAC to measure the binary binding affinity.

    • To assess ternary complex formation, inject a constant concentration of the PROTAC mixed with varying concentrations of the third component (either VCB or POI) over the immobilized protein.

    • Analyze the sensorgrams to determine the kinetic and affinity constants for the ternary complex.

NanoBRET™ Ternary Complex Assay

  • Principle : This is a live-cell proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged POI (energy donor) and a HaloTag®-labeled E3 ligase (energy acceptor) upon PROTAC-induced complex formation.[11]

  • Methodology :

    • Co-transfect cells with plasmids encoding for the NanoLuc®-POI fusion and the HaloTag®-VHL fusion.

    • Label the HaloTag®-VHL with a fluorescent HaloTag® ligand.

    • Treat the cells with varying concentrations of the PROTAC.

    • Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.

    • Calculate the NanoBRET™ ratio, which is proportional to the extent of ternary complex formation.[11]

Ubiquitination Assays

These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.

In Vitro Ubiquitination Assay

  • Principle : This assay reconstitutes the ubiquitination cascade in a test tube to directly measure the PROTAC-dependent ubiquitination of the POI.[18][19]

  • Methodology :

    • Combine purified E1 activating enzyme, E2 conjugating enzyme, VCB complex, POI, and ATP in a reaction buffer.

    • Add biotinylated ubiquitin to the reaction mixture.

    • Add the PROTAC at various concentrations.

    • Incubate the reaction at 37°C to allow for ubiquitination.

    • Stop the reaction and analyze the results by Western blot using an anti-POI antibody or streptavidin-HRP to detect the ubiquitinated species, which will appear as a high-molecular-weight smear or ladder.[20]

Cellular Ubiquitination Assay (Immunoprecipitation-Western Blot)

  • Principle : This assay detects the ubiquitination of the POI in a cellular context.

  • Methodology :

    • Treat cells with the PROTAC for a specified time. It is often necessary to also treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells and perform immunoprecipitation of the POI using a specific antibody.

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Perform a Western blot using an anti-ubiquitin antibody to visualize the ubiquitinated POI.[21][]

Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in cells.

Western Blotting

  • Principle : This is the most common method for quantifying the reduction in POI levels following PROTAC treatment.[3]

  • Methodology :

    • Plate cells and treat them with a range of PROTAC concentrations for various time points (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells and determine the total protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the POI and a loading control antibody (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and detect the protein bands using chemiluminescence.

    • Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle control.[3]

HiBiT Protein Degradation Assay

  • Principle : This is a live-cell, real-time assay that measures the amount of a target protein by detecting the luminescence from a small 11-amino-acid HiBiT tag that has been knocked into the endogenous protein using CRISPR/Cas9. The luminescent signal is proportional to the amount of HiBiT-tagged protein.[23]

  • Methodology :

    • Generate a cell line with the HiBiT tag integrated into the endogenous locus of the POI gene.

    • Plate the cells and add the LgBiT protein, which complements the HiBiT tag to form a functional luciferase.

    • Add the luciferase substrate.

    • Treat the cells with the PROTAC and measure the luminescent signal over time to monitor the kinetics of protein degradation.[23]

Below is a diagram illustrating a typical experimental workflow for evaluating a VHL-based PROTAC.

PROTAC_Workflow VHL-PROTAC Evaluation Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_biochemical Biochemical Validation cluster_cellular Cellular Efficacy cluster_invivo In Vivo Evaluation Design PROTAC Design (POI Ligand, VHL Ligand, Linker) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (ITC, SPR, NanoBRET) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay (In Vitro or Cellular) Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot, HiBiT) Ubiquitination_Assay->Degradation_Assay Phenotypic_Assay Downstream Phenotypic Assay Degradation_Assay->Phenotypic_Assay PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assay->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

Caption: VHL-PROTAC Evaluation Workflow.

Conclusion

VHL-based PROTACs have emerged as a powerful therapeutic modality with the potential to target proteins previously considered "undruggable."[4] The successful design and development of these molecules rely on a thorough understanding of their mechanism of action and the application of a suite of robust biophysical, biochemical, and cellular assays. This guide provides a foundational understanding of the core principles of VHL-recruiting PROTACs, supported by quantitative data and detailed experimental protocols to aid researchers in this exciting and rapidly evolving field of targeted protein degradation. As our understanding of the intricacies of ternary complex formation and the broader landscape of E3 ligases continues to grow, so too will the potential for developing novel and highly effective PROTAC-based therapeutics.

References

(S,R,S)-AHPC-propargyl for Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S,R,S)-AHPC-propargyl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core mechanism of action, provide a collection of detailed experimental protocols for its synthesis and application, and present quantitative data for PROTACs utilizing the (S,R,S)-AHPC scaffold for the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Core Concepts: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by coopting the cell's natural protein degradation machinery. They consist of three main components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.

(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design. The propargyl functional group on this compound makes it a versatile tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and modular synthesis of PROTAC libraries by linking the VHL ligand to various azide-functionalized warheads.

The fundamental mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2]

Signaling Pathway and Experimental Workflow

The PROTAC-mediated degradation pathway begins with the formation of the ternary complex and culminates in the proteasomal degradation of the target protein. The VHL E3 ligase complex itself is a multi-subunit assembly comprising VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.

Caption: PROTAC-mediated protein degradation pathway.

A typical experimental workflow for the development and evaluation of a PROTAC synthesized from this compound involves several key stages, from synthesis to cellular characterization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of This compound Click_Reaction CuAAC Click Reaction with Azide-Warhead Synthesis->Click_Reaction Purification Purification (HPLC) & Characterization (LC-MS, NMR) Click_Reaction->Purification Binding_Assay Binding Affinity Assay (ITC, FP, SPR) Purification->Binding_Assay Ternary_Complex Ternary Complex Formation (TR-FRET, AlphaScreen) Binding_Assay->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination_Assay Degradation_Assay Target Degradation Assay (Western Blot for DC50/Dmax) Ubiquitination_Assay->Degradation_Assay Selectivity Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity Functional_Assay Functional Assays (e.g., Cell Viability) Selectivity->Functional_Assay

Caption: General experimental workflow for PROTAC development.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The binding affinity (Kd) of the (S,R,S)-AHPC ligand to VHL is also a critical parameter. Below is a summary of data for representative PROTACs that utilize the (S,R,S)-AHPC core.

PROTAC NameTarget Protein(s)Cell Line(s)DC50DmaxReference(s)
ARV-771 BRD2/3/4Castration-Resistant Prostate Cancer (CRPC) cell lines<5 nM>95%
Compound 68 EGFR (L858R)HCC-827, H32553.3-5.0 nMNot Specified[3]
SIAIS178 BCR-ABLK56210 nM>90%
DT2216 BCL-XLMOLT-463 nM>90%[3]
ARD-61 Androgen Receptor (AR)LNCaP, VCaP1.0-7.2 nMNot Specified[3]

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound begins with the preparation of its precursor, (S,R,S)-AHPC amine (also known as VH032 amine), followed by functionalization with a propargyl group.

Protocol 4.1.1: Synthesis of (S,R,S)-AHPC Amine (VH032 Amine)

This multi-step synthesis is based on established literature procedures and should be performed by chemists with expertise in organic synthesis.[4]

  • Step 1-6: Synthesis of the core intermediate (tert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate). This involves a series of coupling and deprotection steps starting from commercially available protected amino acids. A detailed, step-by-step procedure can be found in the supporting information of related publications.[4]

  • Step 7: Boc Deprotection to yield VH032 Amine HCl.

    • To a solution of the Boc-protected intermediate from the previous step in Dichloromethane (DCM), add HCl (4 M in dioxane, ~3 equivalents) dropwise at room temperature over 30 minutes.

    • Add Methanol (MeOH) and stir the mixture at room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and transfer to a separatory funnel.

    • Wash the aqueous solution three times with DCM to remove organic impurities.

    • Lyophilize the aqueous layer to yield (S,R,S)-AHPC amine hydrochloride as a solid.[4]

Protocol 4.1.2: Propargylation of (S,R,S)-AHPC Amine

This protocol describes the coupling of propargyl acid to the free amine of (S,R,S)-AHPC.

  • Reagents and Materials:

    • (S,R,S)-AHPC amine hydrochloride (1.0 eq)

    • Propargyl acid (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve (S,R,S)-AHPC amine hydrochloride in anhydrous DMF.

    • Add DIPEA to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride and free the amine.

    • In a separate vial, dissolve propargyl acid and HATU in anhydrous DMF.

    • Add the propargyl acid/HATU solution to the (S,R,S)-AHPC amine solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to yield this compound.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate this compound with an azide-functionalized "warhead" ligand.[5][6]

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM in DMSO) of this compound (1.0 eq) and the azide-functionalized warhead (1.1 eq).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in degassed water).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄·5H₂O) (e.g., 20 mM in degassed water).

    • Prepare a stock solution of a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM in degassed water).

  • Reaction Setup:

    • In a reaction vial, combine the this compound and the azide-functionalized warhead.

    • Add a suitable solvent system (e.g., a mixture of DMSO and water).

    • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

    • Add the THPTA ligand to the reaction mixture (final concentration ~5 times that of CuSO₄).

    • Add the CuSO₄ solution (final concentration ~0.1 eq).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~10 times that of CuSO₄).

  • Reaction and Work-up:

    • Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.

    • Once complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the final PROTAC using preparative reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Cellular Target Degradation Assay (Western Blot)

This assay is the standard method to quantify PROTAC-induced protein degradation and determine DC50 and Dmax values.

  • Cell Culture and Treatment:

    • Plate cells of interest in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight to reach 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the old medium and add the medium containing the different PROTAC concentrations or vehicle.

    • Incubate the cells for a specified time (e.g., 16-24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (typically 10-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to its corresponding loading control band.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC can induce the ubiquitination of the target protein in a VHL-dependent manner.

  • Reaction Components:

    • E1 Ubiquitin Activating Enzyme (e.g., UBE1)

    • E2 Ubiquitin Conjugating Enzyme (e.g., Ube2D2)

    • VHL-ElonginB-ElonginC (VBC) complex

    • Recombinant Target Protein of Interest

    • Ubiquitin

    • ATP

    • PROTAC

    • Assay Buffer

  • Reaction Setup:

    • On ice, assemble a master mix containing assay buffer, ATP, Ubiquitin, E1, and E2 enzymes.

    • In separate tubes, add the master mix, the VBC complex, and the target protein.

    • Add the PROTAC (from a DMSO stock) to the reaction tubes. Include a vehicle control (DMSO only).

    • Include negative controls, such as reactions lacking E1, E3, or the PROTAC.

  • Incubation and Analysis:

    • Initiate the reaction by transferring the tubes to a 37°C incubator for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

    • Analyze the reaction products by Western blot, using a primary antibody against the target protein to detect the appearance of higher molecular weight poly-ubiquitinated species.

Conclusion

This compound is a powerful and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its high affinity for VHL and its suitability for "click chemistry" facilitate the rapid and modular synthesis of potent protein degraders. By understanding the underlying mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively synthesize, characterize, and optimize novel PROTACs for a wide range of therapeutic targets, accelerating the advancement of targeted protein degradation as a transformative therapeutic modality.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for the synthesis of complex molecules. This application note details the use of (S,R,S)-AHPC-propargyl, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a powerful therapeutic modality for a range of diseases, including cancer.[1]

This compound, also known as VH032-propargyl, incorporates the high-affinity (S,R,S)-AHPC ligand for the VHL E3 ligase and a terminal alkyne group.[2] This alkyne serves as a reactive handle for CuAAC-mediated conjugation to an azide-functionalized "warhead" — a ligand designed to bind to a protein of interest (POI). The resulting triazole linkage is highly stable, making this a robust strategy for the synthesis of VHL-recruiting PROTACs.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the VHL E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released to catalytically repeat the cycle.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC This compound-Linker-Warhead PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Ub Ubiquitin Ub->Ubiquitination

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Data Presentation: Representative Degradation Profiles of VH032-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for various PROTACs that utilize the VH032 VHL ligand. While not all of these were synthesized via CuAAC with this compound, these values provide a benchmark for the expected performance of PROTACs constructed using this methodology.

Target Protein(s)PROTAC NameCell LineDC50 (nM)Dmax (%)Reference
BET Proteins (BRD2, BRD3, BRD4)MZ1HeLa~25-75>80[3]
PI3K/mTORGP262MDA-MB-23142.23 (p110γ), 45.4 (mTOR)88.6 (p110γ), 74.9 (mTOR)[4]
HDAC1/HDAC3Compound 9HCT116550 (HDAC1), 530 (HDAC3)>50
HDAC3Compound 22HCT11644077

Note: The data presented are for PROTACs containing the VH032 ligand and are intended to serve as a reference. Actual DC50 and Dmax values for PROTACs synthesized with this compound may vary depending on the target protein, the specific warhead, the linker composition, and the experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an azide-functionalized warhead.

Materials:

  • This compound

  • Azide-functionalized warhead (ligand for the protein of interest)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vial with a stir bar

  • Preparative reverse-phase HPLC system

Stock Solution Preparation:

  • ** this compound:** Prepare a 10 mM stock solution in anhydrous DMSO.

  • Azide-functionalized warhead: Prepare a 10 mM stock solution in anhydrous DMSO.

  • CuSO4: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh before each use.

  • THPTA or TBTA: Prepare a 50 mM stock solution in a DMSO/water mixture.

Reaction Procedure:

  • Reaction Setup: In a reaction vial, add the azide-functionalized warhead (1.0 equivalent) and this compound (1.1 equivalents). Add a sufficient volume of DMSO to achieve a final reaction concentration of approximately 1-10 mM.

  • Degassing: Degas the solution by bubbling with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate microcentrifuge tube, premix CuSO4 (0.1 equivalents) and THPTA or TBTA (0.5 equivalents).

  • Catalyst Addition: Add the copper/ligand premix to the reaction vial.

  • Initiation: Add the freshly prepared sodium ascorbate solution (1.0 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition.

  • Reaction and Monitoring: Seal the reaction vial and stir the mixture at room temperature. Protect the reaction from light. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Purification: Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC. Lyophilize the pure fractions to yield the final product as a solid.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Plating: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM). Include a vehicle-only control. Incubate for a predetermined time (e.g., 24 hours) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Add ECL substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a PROTAC using this compound.

PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start: This compound + Azide-Warhead CuAAC CuAAC Reaction Start->CuAAC Purification HPLC Purification CuAAC->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Pure_PROTAC Pure PROTAC Characterization->Pure_PROTAC PROTAC_Treatment PROTAC Treatment Pure_PROTAC->PROTAC_Treatment Test in Cells Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General workflow for PROTAC synthesis and evaluation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Yield in CuAAC Oxidation of Cu(I) to inactive Cu(II)Ensure proper degassing of the reaction mixture. Use a freshly prepared solution of sodium ascorbate. Increase the ligand-to-copper ratio (e.g., 5:1).
Poor solubility of reactantsCo-solvents such as t-butanol or isopropanol (B130326) can be added to the reaction mixture.
No or Low Protein Degradation Poor cell permeability of the PROTACModify the linker to improve physicochemical properties.
Unstable ternary complexModify the linker length or composition to optimize the geometry of the ternary complex.
Inactive PROTACConfirm the identity and purity of the synthesized PROTAC by LC-MS and NMR.

References

Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]

(S,R,S)-AHPC-propargyl is a key building block in the modular synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] It incorporates the high-affinity (S,R,S)-AHPC ligand for VHL and a terminal propargyl group.[5] This alkyne functionality allows for a highly efficient and specific conjugation to an azide-modified POI ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[5][6] This approach offers a streamlined and versatile method for the rapid assembly of PROTAC libraries.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC is then released to catalytically repeat the cycle.

PROTAC_Mechanism PROTAC Signaling Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of action of a VHL-recruiting PROTAC.

Experimental Protocols

The synthesis of a PROTAC using this compound is a two-stage process. First, the target protein ligand (warhead) is functionalized with an azide (B81097) group. Second, the azide-functionalized warhead is conjugated to this compound via a CuAAC "click chemistry" reaction.

Protocol 1: Synthesis of an Azide-Functionalized Target Protein Ligand

This protocol provides a general method for introducing an azide group to a POI ligand with a suitable functional group (e.g., a hydroxyl group).

Materials and Reagents:

  • Protein of Interest (POI) Ligand with a hydroxyl group

  • Sodium hydride (NaH)

  • 2-Azidoethyl bromide or a similar azido-alkylating agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water, Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Azidation: Add the azido-alkylating agent (e.g., 2-azidoethyl bromide, 1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the azide-functionalized POI ligand.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized POI ligand to this compound.

Materials and Reagents:

  • Azide-functionalized POI ligand (from Protocol 1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent system (e.g., DMSO/water, t-BuOH/water)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • LC-MS and NMR for analysis

Procedure:

  • Reaction Setup:

    • Prepare stock solutions:

      • Azide-functionalized POI ligand: 10 mM in anhydrous DMF or DMSO.

      • This compound: 10 mM in anhydrous DMF or DMSO.

      • Copper(II) sulfate: 20 mM in HPLC-grade water.

      • Sodium ascorbate: 100 mM in HPLC-grade water (prepare fresh).

      • THPTA: 100 mM in HPLC-grade water.

    • In a microcentrifuge tube, add the azide-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents).

    • Add the solvent to achieve a final reaction concentration of approximately 5-10 mM.

    • Add the THPTA stock solution (5 equivalents relative to CuSO₄).

    • Add the CuSO₄ stock solution (0.1 equivalents). Vortex briefly to mix.

  • Initiation of the Reaction: Add the freshly prepared sodium ascorbate stock solution (10 equivalents relative to CuSO₄) to initiate the click reaction. Vortex the reaction mixture gently.[7]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light. Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.[7][8]

  • Purification:

    • Upon completion, dilute the reaction mixture with an equal volume of water.[7]

    • Purify the crude PROTAC using reverse-phase preparative HPLC. A typical gradient is 10-90% acetonitrile (B52724) in water with 0.1% TFA over 30 minutes.[7]

    • Collect fractions containing the desired product based on UV absorbance.

  • Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC product as a solid.

  • Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.

Data Presentation

The efficacy of a synthesized PROTAC is quantified by its ability to degrade the target protein. Key parameters include DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).

PROTAC IDTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Purity (HPLC, %)Yield (%)
PROTAC-001Example KinaseCancer Cell Line A25>90>9855-90
PROTAC-002Example BromodomainCancer Cell Line B10>95>9955-90

*Yields for the final CuAAC coupling step are typically in the range of 55-90% based on literature for similar PROTAC syntheses.[6]

Experimental Workflow and Logic

The overall process for developing a PROTAC using this compound follows a logical progression from synthesis to biological evaluation.

PROTAC_Workflow PROTAC Development Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Azide_Synth Synthesis of Azide- Functionalized POI Ligand PROTAC_Synth PROTAC Synthesis (CuAAC Reaction) Azide_Synth->PROTAC_Synth Purification Purification (Preparative HPLC) PROTAC_Synth->Purification Characterization Characterization (NMR, HRMS, HPLC) Purification->Characterization Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Characterization->Western_Blot Ternary_Complex Ternary Complex Formation Assay (e.g., Co-IP) Western_Blot->Ternary_Complex Downstream Downstream Signaling and Phenotypic Assays Ternary_Complex->Downstream

Figure 2: A typical experimental workflow for PROTAC development.

The synthesis itself follows a clear logical relationship, assembling the final PROTAC from its constituent parts.

Synthesis_Logic Logical Relationship of PROTAC Synthesis POI_Ligand POI Ligand (with handle) Azide_POI_Ligand Azide-Functionalized POI Ligand POI_Ligand->Azide_POI_Ligand Azidation Azide_Reagent Azido-alkylating Reagent Azide_Reagent->Azide_POI_Ligand AHPC_Propargyl This compound Final_PROTAC Final PROTAC AHPC_Propargyl->Final_PROTAC Cu_Catalyst Copper(I) Catalyst System Cu_Catalyst->Final_PROTAC Azide_POI_Ligand->Final_PROTAC CuAAC 'Click' Reaction

Figure 3: Logical relationship of the PROTAC synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. The modularity and efficiency of the "click chemistry" approach facilitate the rapid development of potent and selective PROTACs for a wide array of therapeutic targets. Successful PROTAC development relies on a systematic approach, including careful optimization of the linker, and thorough biological characterization.

References

Application Notes and Protocols for Cellular Protein Degradation Assays Using (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC typically consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

(S,R,S)-AHPC-propargyl, also known as VH032-propargyl, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its key feature is a terminal alkyne group, which allows for its facile conjugation to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1] This modular approach enables the rapid synthesis of a diverse range of PROTACs for the degradation of various target proteins.[3]

These application notes provide detailed protocols for utilizing this compound in the synthesis of VHL-recruiting PROTACs and for their subsequent evaluation in cellular protein degradation assays.

Mechanism of Action

A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[4]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-AHPC-Linker-Ligand) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits PROTAC->Ternary_Complex VHL->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for a well-characterized VHL-based PROTAC targeting Bromodomain-containing protein 4 (BRD4). While not synthesized directly with the propargyl linker, this data is illustrative of the potency that can be achieved with (S,R,S)-AHPC-based PROTACs.

PROTAC NameE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-771(S,R,S)-AHPC derivativeBRD2/3/422Rv1< 5> 90[4]
MZ1VH032 (AHPC-based)BRD4H661, H8388, 23> 90 (at 100 nM)[6]
Hypothetical AHPC-Piperazine-BRD4 PROTACAHPCBRD422Rv1~15>90[7]

Experimental Protocols

A systematic workflow is crucial for the evaluation of a novel PROTAC synthesized using this compound.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Azide-functionalized Target Ligand Click_Reaction Click Chemistry with This compound Synthesis->Click_Reaction Purification Purification and Characterization (HPLC, MS, NMR) Click_Reaction->Purification Degradation_Assay Western Blot for Protein Degradation (Determine DC50 and Dmax) Purification->Degradation_Assay Ternary_Complex_Assay Co-Immunoprecipitation (Confirm Ternary Complex Formation) Degradation_Assay->Ternary_Complex_Assay Cell_Viability Cell Viability Assay (Assess Cytotoxicity) Degradation_Assay->Cell_Viability Ubiquitination_Assay In Vitro Ubiquitination Assay (Confirm Mechanism of Action) Ternary_Complex_Assay->Ubiquitination_Assay

General experimental workflow for PROTAC development.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[8][9]

Materials:

  • Cell line expressing the target protein

  • PROTAC synthesized with this compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL) in cells.[10][11]

Materials:

  • Cell line expressing the target protein and VHL

  • PROTAC synthesized with this compound

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer with protease inhibitors

  • Antibody against VHL for immunoprecipitation

  • Antibodies for Western blot detection of the target protein and VHL

  • Protein A/G magnetic beads

  • Magnetic separation rack

Procedure:

  • Cell Treatment: Culture cells and pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat with the PROTAC or vehicle control for a shorter duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-VHL antibody overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binders.

    • Elute the captured proteins from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein and VHL. An increased signal for the target protein in the VHL immunoprecipitated lane for the PROTAC-treated sample indicates ternary complex formation.

Protocol 3: In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein.[5][12]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant VHL/ElonginB/ElonginC (VBC) complex

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • PROTAC synthesized with this compound

  • Ubiquitination buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VBC complex, target protein, ubiquitin, and ATP in the ubiquitination buffer.

  • Initiate Reaction: Add the PROTAC at various concentrations or a vehicle control (DMSO) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quench Reaction: Stop the reactions by adding SDS-PAGE sample buffer and boiling.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer to a membrane and perform a Western blot using an antibody against the target protein.

    • The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the target protein in the presence of the PROTAC confirms its mechanism of action.

Conclusion

This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its integrated "click chemistry" handle allows for a modular and efficient synthetic approach. The protocols detailed in these application notes provide a comprehensive framework for the synthesis and cellular characterization of novel PROTACs, from initial degradation assessment to mechanistic validation. By systematically applying these methods, researchers can effectively advance the development of new targeted protein degraders for therapeutic applications.

References

Quantitative Proteomics Workflow for (S,R,S)-AHPC-Propargyl-Based PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC molecule is a heterobifunctional molecule comprising a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite assembly facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]

(S,R,S)-AHPC is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC design.[5][6] The incorporation of a propargyl group into the (S,R,S)-AHPC-based PROTAC provides a versatile chemical handle for various applications, including "click" chemistry-based assays. This document provides detailed application notes and protocols for a quantitative proteomics workflow to evaluate the efficacy and selectivity of (S,R,S)-AHPC-propargyl-based PROTACs.

Core Concepts of PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of a target protein. The key steps in this process are:

  • Binding: The PROTAC independently binds to the POI and an E3 ligase (in this case, VHL).[7]

  • Ternary Complex Formation: The PROTAC facilitates the formation of a POI-PROTAC-VHL ternary complex.[6]

  • Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules to the POI.[7]

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[8]

  • Recycling: The PROTAC is released and can initiate another cycle of degradation.[7]

Mass spectrometry-based quantitative proteomics is an indispensable tool for characterizing PROTACs, enabling the precise measurement of on-target degradation and the identification of off-target effects.[2][9]

Experimental Workflows and Protocols

A comprehensive evaluation of an this compound-based PROTAC involves a series of experiments, from initial validation of target engagement to global proteomic analysis.

PROTAC_Development_Workflow cluster_synthesis PROTAC Synthesis & Validation cluster_invitro In Vitro Assays cluster_cellular Cellular Assays synthesis Synthesis of this compound-based PROTAC validation Chemical Validation (NMR, MS) synthesis->validation binding Binding Assays (SPR, ITC) validation->binding ternary Ternary Complex Formation (TR-FRET) binding->ternary ubiquitination In Vitro Ubiquitination Assay ternary->ubiquitination degradation Target Degradation (Western Blot) ubiquitination->degradation proteomics Quantitative Proteomics (LC-MS/MS) degradation->proteomics

Figure 1: Overall experimental workflow for PROTAC development.
Protocol 1: Cell Culture and PROTAC Treatment

This protocol describes the general procedure for treating cells with an this compound-based PROTAC prior to proteomic analysis.

Materials:

  • Cell line of interest

  • This compound-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.[7]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 1 nM to 10 µM.[7]

  • Aspirate the old medium and add the PROTAC-containing medium to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).[7]

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[7]

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS.[7]

Protocol 2: Protein Extraction, Digestion, and TMT Labeling

This protocol outlines the steps for preparing protein lysates for quantitative proteomic analysis using Tandem Mass Tag (TMT) labeling.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Tandem Mass Tag (TMT) labeling reagents

  • Hydroxylamine

  • Solid-Phase Extraction (SPE) cartridges

Procedure:

  • Cell Lysis: Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[3][7]

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.[3][7] Collect the supernatant and determine the protein concentration using a BCA assay.[3]

  • Reduction and Alkylation: Take a standardized amount of protein (e.g., 100 µg) from each sample. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.[3]

  • Protein Digestion: Dilute the sample to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[3]

  • TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's protocol. Quench the reaction with hydroxylamine.[3]

  • Sample Pooling and Cleanup: Combine the labeled peptide samples in equal amounts.[9] Desalt the pooled sample using SPE and dry it under vacuum.[9]

Protocol 3: LC-MS/MS Analysis and Data Processing

This protocol provides a general overview of the mass spectrometry and data analysis workflow.

Materials:

  • High-pH reversed-phase liquid chromatography (RP-LC) system

  • High-resolution mass spectrometer (e.g., Orbitrap)

  • Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)

Procedure:

  • Peptide Fractionation: For deep proteome coverage, fractionate the pooled peptide sample using high-pH RP-LC.[9]

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. Separate peptides using a reverse-phase gradient over a C18 column and acquire data using a data-dependent acquisition (DDA) method.[10]

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package.[10] Identify and quantify peptides and proteins based on the TMT reporter ion intensities. Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.[11]

Data Presentation

Quantitative proteomics data should be presented in a clear and structured format to facilitate the interpretation of results.

ProteinGeneCellular LocationFold Change (vs. Vehicle)p-value
Target Protein XTPXNucleus-4.5<0.001
Off-Target Protein 1OTP1Cytoplasm-1.20.04
Off-Target Protein 2OTP2Mitochondria1.050.72
Housekeeping ProteinHKPCytoplasm1.010.95
Table 1: Example of quantitative proteomics data for a PROTAC-treated sample. Fold change represents the relative abundance of the protein compared to the vehicle control. A negative fold change indicates degradation.
PROTACTarget ProteinDC50 (nM)Dmax (%)
PROTAC-ATarget Protein X25>95
PROTAC-BTarget Protein X15085
PROTAC-C (Negative Control)Target Protein X>10,000<10
Table 2: Summary of degradation potency (DC50) and efficacy (Dmax) for different PROTACs targeting the same protein. DC50 is the concentration of PROTAC that induces 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation achieved.[4]

Visualization of Key Mechanisms

Diagrams are essential for illustrating the complex biological processes involved in PROTAC-mediated protein degradation.

PROTAC_MoA cluster_main PROTAC Mechanism of Action PROTAC PROTAC PROTAC->PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2: Mechanism of PROTAC-mediated protein degradation.

Conclusion

The quantitative proteomics workflow described in these application notes provides a robust framework for the preclinical evaluation of this compound-based PROTACs. By following these detailed protocols, researchers can obtain high-quality data to assess the potency, selectivity, and overall efficacy of their PROTAC candidates, thereby accelerating the development of this promising new class of therapeutics.

References

Application Notes & Protocols: Rational Design of Linkers for (S,R,S)-AHPC-propargyl-containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds a target protein, and the other recruits an E3 ubiquitin ligase.[3][4] The formation of a productive ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5][6]

The (S,R,S)-AHPC moiety is a potent and widely utilized ligand for the von Hippel-Lindau (VHL) E3 ligase, making it a cornerstone in the design of many effective PROTACs.[5][7][8] The functionalization of (S,R,S)-AHPC with a propargyl group creates a versatile chemical handle.[9] This terminal alkyne enables the use of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust "click chemistry" reaction, for the modular and efficient assembly of PROTACs.[3][10]

The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing ternary complex stability, degradation efficiency (DC50/Dmax), cell permeability, and overall pharmacokinetic properties.[11][12][13] This document provides a detailed guide to the principles of linker design, synthesis protocols, and evaluation methodologies for PROTACs constructed using an (S,R,S)-AHPC-propargyl scaffold.

PROTAC Mechanism of Action

The fundamental action of an (S,R,S)-AHPC-based PROTAC is to induce proximity between the VHL E3 ligase complex and the target protein. This action initiates a catalytic cycle where one PROTAC molecule can mediate the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC PROTAC (AHPC-Linker-Ligand) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Principles of Linker Design

The rational design of the linker is essential for optimizing a PROTAC's biological activity. Key parameters to consider include linker composition, length, rigidity, and the attachment point on the target ligand.

Linker Composition

The chemical makeup of the linker impacts solubility, cell permeability, and potential protein-protein interactions within the ternary complex.[13][14]

  • Polyethylene Glycol (PEG) Linkers: These are the most common type, consisting of repeating ethylene (B1197577) glycol units. They generally impart good water solubility and favorable physicochemical properties.[15]

  • Alkyl Chains: Simple hydrocarbon chains offer increased hydrophobicity. While sometimes less soluble, they can form productive hydrophobic interactions within the ternary complex.[12]

  • Alkyl/Ether Linkers: A hybrid of the two, balancing flexibility and solubility.

Linker Length

Linker length is a critical parameter that must be empirically optimized.[11][16]

  • Too Short: A short linker can cause steric clashes, preventing the simultaneous binding of the PROTAC to the POI and VHL, thus failing to form a stable ternary complex.[11]

  • Too Long: An excessively long linker may lead to an unstable ternary complex with unproductive geometry, failing to bring the necessary lysine (B10760008) residues on the POI into proximity with the E3 ligase machinery.[11]

  • Optimal Length: The ideal length facilitates favorable protein-protein interactions between the POI and VHL, stabilizing the ternary complex and ensuring efficient ubiquitination. Studies have shown that optimal linker lengths can vary significantly depending on the target system.[16][17]

Linker Rigidity

Incorporating rigid elements like benzene (B151609) rings or alkynes can restrict the conformational flexibility of the linker.[11] This can be advantageous by reducing the entropic penalty of ternary complex formation, potentially leading to improved potency.[18]

Quantitative Data Summary

The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The following tables summarize data for VHL-recruiting PROTACs, illustrating the impact of linker modifications.

Note: Direct comparison is challenging as different target proteins and cell lines are used. The data serves to illustrate general principles.

Table 1: Effect of Linker Length and Composition on BRD4 Degradation

PROTAC Series Linker Composition Linker Length (atoms, approx.) DC50 (nM) Dmax (%) Cell Line
VHL-based PEG 10 >1000 <50 22Rv1
VHL-based PEG 13 100-300 ~80 22Rv1
VHL-based PEG 16 <100 >90 22Rv1

| VHL-based | Rigidified Alkyl | 15 | <100 | >90 | 22Rv1 |

Data adapted from studies comparing flexible and rigidified linkers, showing that both length and composition are key to potency.[13][18]

Table 2: Effect of Linker Composition on CRBN Degradation (Homo-PROTAC)

PROTAC Series Linker Composition Target Protein E3 Ligase Degradation in HEK293T cells
Homo-PROTAC Nine-atom alkyl chain CRBN VHL Concentration-dependent decrease

| Homo-PROTAC | Three PEG units | CRBN | VHL | Weak degradation |

This study highlights that for certain targets, alkyl linkers can be more effective than PEG linkers of similar length.[12][18]

Experimental Protocols

Protocol: Synthesis of PROTAC via CuAAC (Click Chemistry)

This protocol describes the conjugation of an azide-functionalized POI ligand to the this compound moiety.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: 1. This compound 2. POI-Ligand-Azide Reaction Combine Components in Solvent (e.g., DMSO/water) Start->Reaction Degas Degas Solution with N2/Ar Reaction->Degas AddCat Add Catalysts: - CuSO₄ (Copper Source) - Sodium Ascorbate (B8700270) (Reducing Agent) Degas->AddCat Stir Stir at Room Temperature (2-12 hours) AddCat->Stir Monitor Monitor Reaction by LC-MS Stir->Monitor Purify Purify by Prep-HPLC Monitor->Purify Characterize Characterize Final PROTAC (LC-MS, NMR) Purify->Characterize End Pure PROTAC Characterize->End

PROTAC synthesis workflow via click chemistry.

Reagents and Materials:

  • This compound (1.0 eq)[9]

  • Azide-functionalized POI ligand (1.0-1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.5 eq)

  • Solvent: DMSO/water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas

  • Preparative HPLC system

Procedure:

  • Preparation: Prepare stock solutions of the azide (B81097) and alkyne components in DMSO (e.g., 10 mM).[3] Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 20 mM) and sodium ascorbate (e.g., 100 mM).[3]

  • Reaction Setup: In a reaction vial, combine the this compound solution (1.0 eq) and the azide-functionalized POI ligand solution (1.1 eq).[19] Add the co-solvent (water) if necessary.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon gas for 10-15 minutes to remove oxygen, which can interfere with the catalyst.[3]

  • Catalyst Addition: Add the sodium ascorbate solution, followed by the CuSO₄ solution to the reaction mixture. The solution may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.[19]

  • Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Purification: Upon completion, dilute the reaction mixture with DMSO/water and purify the final PROTAC compound using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is a standard method to quantify target protein levels following PROTAC treatment.[1][13]

Workflow Diagram:

WB_Workflow Start Plate Cells and Culture (e.g., 24h) Treat Treat Cells with Serial Dilutions of PROTAC (e.g., 2-24h) Start->Treat Lyse Wash with PBS & Lyse Cells (Lysis buffer + inhibitors) Treat->Lyse Quantify Quantify Total Protein (e.g., BCA Assay) Lyse->Quantify SDS Prepare Samples & Run SDS-PAGE Quantify->SDS Transfer Transfer Proteins to Membrane (e.g., PVDF) SDS->Transfer Block Block Membrane (e.g., 5% milk in TBST) Transfer->Block Incubate1 Incubate with Primary Antibody (Anti-POI, Anti-Loading Control) Block->Incubate1 Incubate2 Wash & Incubate with HRP-conjugated Secondary Ab Incubate1->Incubate2 Detect Detect with ECL Substrate & Image Chemiluminescence Incubate2->Detect Analyze Densitometry Analysis & Calculate DC50/Dmax Detect->Analyze End Results Analyze->End

Workflow for Western blot analysis of degradation.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates. After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).[1]

  • Cell Lysis: Aspirate the media and wash cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[1]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the POI overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for a loading control antibody (e.g., GAPDH, β-actin).[1]

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[1]

Protocol: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to quantify the formation of the ternary complex in a biochemical setting.[2][20]

Procedure Outline:

  • Reagent Preparation: Use a purified, recombinant POI and a VHL E3 ligase complex. Label one protein with a FRET donor (e.g., Terbium cryptate) and the other with a FRET acceptor (e.g., d2), often via specific antibodies or protein tags (e.g., His-tag, GST-tag).[6]

  • Assay Setup: In a microplate, add the labeled POI, labeled VHL complex, and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate at room temperature to allow the ternary complex to form and equilibrate.

  • Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a plate reader.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

Conclusion

The design of PROTACs using an this compound building block offers a modular and efficient route to potent protein degraders. The "click chemistry" handle provides a reliable method for conjugating diverse POI ligands and linker types.[10] Success, however, is critically dependent on the rational design and empirical optimization of the linker. Careful consideration of the linker's length, composition, and rigidity is paramount to achieving a stable and productive ternary complex, which is the ultimate driver of degradation efficacy.[11][13] The protocols and principles outlined in this document provide a foundational framework for researchers to systematically design, synthesize, and evaluate novel VHL-recruiting PROTACs for therapeutic and research applications.

References

Application Notes and Protocols for the In Vivo Use of (S,R,S)-AHPC-propargyl-derived PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3][4] (S,R,S)-AHPC is a widely used, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] The incorporation of a propargyl group into the (S,R,S)-AHPC scaffold provides a versatile handle for "click chemistry," allowing for the efficient synthesis of a diverse range of PROTACs.[6]

This document provides detailed application notes and protocols for the in vivo use of (S,R,S)-AHPC-propargyl-derived PROTACs, offering a guide for researchers in the preclinical development of these targeted protein degraders.

Mechanism of Action

(S,R,S)-AHPC-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[2][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades into

PROTAC-Mediated Protein Degradation Pathway.

Quantitative Data Summary

The efficacy of PROTACs is assessed by their ability to induce target protein degradation. Key in vitro parameters include the DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation achievable). In vivo efficacy is often measured by tumor growth inhibition in xenograft models. The following tables summarize representative data for various (S,R,S)-AHPC-based PROTACs.

Table 1: In Vitro Efficacy of (S,R,S)-AHPC-based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ACBI2SMARCA2RKO1>90[5]
NR-11cp38αMDA-MB-23111.55Not Specified[5]
p38α-PROTACp38αMDA-MB-231210>90[8]

Table 2: In Vivo Efficacy of (S,R,S)-AHPC-based PROTACs

PROTACTarget ProteinAnimal ModelDosing RegimenPrimary OutcomeReference
MZ1BRD4AML Xenograft (MV4-11 cells) in NSG mice50 mg/kg, i.p., daily for 21 daysSignificant tumor growth inhibition and prolonged survival[9]
ACBI2SMARCA2A549 Xenograft (mice)80 mg/kg, p.o., once dailySignificant inhibition of tumor growth[5]
NR-11cp38αMouse Breast Cancer Model15 mg/kg, intra/peritumoral, single doseSignificant downregulation of the target protein[5]

Experimental Protocols

Protocol 1: In Vivo Formulation Preparation

Due to the high molecular weight and lipophilicity of many PROTACs, a co-solvent system is often required for in vivo administration.[10]

Materials:

  • This compound-derived PROTAC (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the PROTAC in 100% DMSO (e.g., 10-20 mg/mL). Gentle warming or sonication may aid dissolution.[10]

  • Vehicle Preparation: a. In a sterile tube, add 400 µL of PEG300.[10] b. Add the required volume of the PROTAC stock solution in DMSO to achieve a final DMSO concentration of 10% (e.g., 100 µL). Mix thoroughly.[10] c. Add 50 µL of Tween-80 and mix until the solution is homogeneous.[10] d. Add 450 µL of sterile saline to bring the total volume to 1 mL.[10] e. Mix the final solution thoroughly. The solution should be clear and free of precipitation.[10]

  • Administration: The formulation should be prepared fresh on the day of use and administered at room temperature.[10]

Recommended Formulation Composition:

ComponentPercentage (v/v)
DMSO10%
PEG30040%
Tween-805%
Saline (0.9% NaCl)45%
Protocol 2: In Vivo Efficacy Evaluation in a Tumor Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a PROTAC in a mouse xenograft model.[5][11]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Human tumor cells

  • PROTAC formulation

  • Vehicle control

  • Sterile syringes and needles (25-27 gauge)

  • Calipers

  • Animal balance

Procedure:

  • Animal Husbandry and Acclimation: House animals in a specific pathogen-free facility with ad libitum access to food and water. Allow for an acclimation period before the start of the experiment.[5]

  • Tumor Cell Implantation: Subcutaneously implant human tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: a. Administer the PROTAC formulation to the treatment group via the desired route (e.g., intraperitoneal or subcutaneous injection) at the predetermined dose and schedule.[11] b. Administer the vehicle alone to the control group.[11]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.[11]

  • Endpoint: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study. Pharmacodynamic (PD) analysis of BRD9 degradation at different time points can also be performed using Western blotting.[11]

InVivo_Workflow cluster_workflow General In Vivo Efficacy Experimental Workflow Acclimation Animal Acclimation Implantation Tumor Cell Implantation Acclimation->Implantation Randomization Tumor Growth and Group Randomization Implantation->Randomization Dosing PROTAC/Vehicle Administration Randomization->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (TGI, PD) Monitoring->Endpoint

General In Vivo Efficacy Experimental Workflow.
Protocol 3: Western Blot for In Vitro Protein Degradation Assessment

This protocol is for assessing the in vitro degradation of a target protein by a PROTAC.[5]

Materials:

  • Desired cell line

  • Cell culture media and plates

  • PROTAC

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Culture the desired cell line in appropriate media and conditions. b. Seed cells in multi-well plates and allow them to adhere overnight. c. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[5]

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them. b. Quantify the protein concentration of the lysates.

  • Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a membrane. b. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). c. Incubate with a corresponding secondary antibody. d. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the target protein level to the loading control. Determine the DC50 value by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.[5]

InVitro_Degradation_Workflow cluster_workflow_invitro Workflow for In Vitro Protein Degradation Assessment Cell_Culture Cell Culture and Seeding PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Lysis Cell Lysis and Protein Quantification PROTAC_Treatment->Lysis Western_Blot Western Blotting Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Workflow for In Vitro Protein Degradation Assessment.

Conclusion

This compound-derived PROTACs represent a versatile and powerful platform for targeted protein degradation. The protocols and data presented in these application notes provide a framework for the successful in vivo evaluation of these novel therapeutic agents. Careful consideration of formulation, dosing regimen, and appropriate animal models is critical for advancing these molecules through preclinical development.

References

Application Notes and Protocols for Fluorescent Labeling using (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-propargyl, also known as VH032-propargyl, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase recruiting moiety.[1][5] The molecule features a terminal propargyl group, which contains an alkyne functional group.[1][6] This alkyne handle makes this compound amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][6]

These application notes provide a detailed guide for the fluorescent labeling of molecules using this compound. The primary application discussed is the creation of fluorescently tagged VHL ligands, which can be invaluable tools for studying PROTAC mechanisms, cellular uptake, and localization, as well as for use in various biochemical and cellular assays. The protocols described herein are based on the principles of CuAAC click chemistry.[7][8][9][10]

Principle of Fluorescent Labeling

The fluorescent labeling of this compound is achieved through a two-step conceptual process, with the core reaction being the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • This compound as the Alkyne Source: The propargyl group on the (S,R,S)-AHPC molecule provides the terminal alkyne necessary for the click reaction.

  • Azide-Functionalized Fluorophore: A fluorescent dye containing an azide (B81097) group is used as the reporter molecule.

  • Copper-Catalyzed Click Reaction: In the presence of a copper(I) catalyst, the alkyne on this compound and the azide on the fluorophore undergo a cycloaddition reaction to form a stable triazole linkage, resulting in a fluorescently labeled VHL ligand.[7][8]

Applications

The fluorescently labeled this compound can be utilized in a variety of applications within research and drug development:

  • PROTAC Research: To visualize the cellular uptake, distribution, and localization of the VHL ligand or a PROTAC incorporating it.

  • Binding Assays: To develop high-throughput screening assays to identify and characterize new binders to VHL.

  • Fluorescence Microscopy: To study the co-localization of the VHL E3 ligase with target proteins in cells.

  • Flow Cytometry: To quantify the binding of the VHL ligand to cells.

Quantitative Data

The efficiency of the fluorescent labeling reaction is critical for obtaining reliable and reproducible results. The following tables provide representative data on the parameters influencing the degree of labeling (DOL), which in this context refers to the percentage of this compound that is successfully conjugated to a fluorescent dye. Note that this data is illustrative and optimal conditions should be determined empirically for each specific fluorophore and experimental setup.

Table 1: Influence of Reagent Stoichiometry on Labeling Efficiency

Molar Ratio (Azide-Fluorophore : Alkyne-AHPC)Copper (I) Catalyst Concentration (µM)Reaction Time (hours)Typical Labeling Efficiency (%)
1.5 : 11001> 90
2 : 11001> 95
5 : 11001> 98

Table 2: Troubleshooting Guide for Low Labeling Efficiency

Potential CauseRecommended Solution
Inactive copper catalystUse a freshly prepared solution of sodium ascorbate (B8700270) to reduce Cu(II) to Cu(I).
Presence of copper-chelating agents (e.g., EDTA)Remove chelating agents from buffers by dialysis or buffer exchange.
Low concentration of reactantsIncrease the concentration of the azide-fluorophore and/or this compound.
Suboptimal pHEnsure the reaction buffer is within the optimal pH range of 7 to 8.5.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Labeling_Workflow Fluorescent Labeling Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound - Azide-Fluorophore - Copper(I) Catalyst Premix - Reducing Agent Start->Prepare_Reagents Reaction_Setup Set up Click Reaction: Combine AHPC-propargyl and Azide-Fluorophore in buffer. Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add Copper(I) Catalyst and Reducing Agent. Reaction_Setup->Initiate_Reaction Incubation Incubate at Room Temperature (30-60 minutes) Initiate_Reaction->Incubation Purification Purify Labeled Product (e.g., HPLC, Desalting Column) Incubation->Purification Characterization Characterize Product (Mass Spectrometry, Spectroscopy) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Cell Permeability Assays of (S,R,S)-AHPC-propargyl-based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-propargyl-based compounds are a class of molecules often utilized in the development of targeted therapies, such as proteolysis-targeting chimeras (PROTACs). The (S,R,S)-AHPC (von Hippel-Lindau ligand) moiety engages the E3 ubiquitin ligase VHL, while the propargyl group provides a versatile handle for click chemistry, allowing for the attachment of various targeting ligands. A critical determinant of the therapeutic efficacy of these compounds is their ability to permeate cell membranes to reach their intracellular targets. These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability of this compound-based compounds using standard in vitro assays.

The large molecular weight and complex physicochemical properties of many this compound derivatives can pose challenges to their cell permeability. Therefore, a robust evaluation of their ability to cross cellular membranes is essential during the drug discovery and development process. This document outlines two primary methods for permeability assessment: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell-based assay for a more comprehensive analysis that includes active transport mechanisms.

Data Presentation

The following tables summarize representative quantitative data obtained from cell permeability assays for a series of hypothetical this compound-based compounds.

Table 1: PAMPA Permeability Data

Compound IDMolecular Weight ( g/mol )Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
AHPC-Propargyl-Cmpd-17500.8Low
AHPC-Propargyl-Cmpd-28200.5Low
AHPC-Propargyl-Cmpd-37801.2Low-to-Moderate
Control (Atenolol)266.3< 1.0Low
Control (Propranolol)259.34> 10.0High

Table 2: Caco-2 Permeability Data

Compound IDPapp A→B (x 10⁻⁶ cm/s)Papp B→A (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability Classification (A→B)
AHPC-Propargyl-Cmpd-10.61.83.0Low
AHPC-Propargyl-Cmpd-20.41.53.75Low
AHPC-Propargyl-Cmpd-31.02.52.5Low-to-Moderate
Control (Atenolol)< 0.5< 0.5~1.0Low
Control (Propranolol)> 15.0> 15.0~1.0High

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of compounds across an artificial lipid membrane.[1] This assay is particularly useful for early-stage screening to rank compounds based on their intrinsic passive permeability, avoiding the complexities of active transport and metabolism.[2]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • DMSO for compound dissolution

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Preparation of Donor Solutions: Prepare stock solutions of test and control compounds in DMSO (e.g., 10 mM). Dilute the stock solutions in PBS to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 1%.

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the membrane of each well of the filter (donor) plate.

  • Preparation of Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate.

  • Compound Addition: Add 150 µL of the donor solutions to the corresponding wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.[3]

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compounds in the donor and acceptor wells using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-ln(1 - [C]A / [C]eq)) * (VA * VD) / ((VA + VD) * A * t)

    Where:

    • [C]A is the compound concentration in the acceptor well.

    • [C]eq is the equilibrium concentration, calculated as ([C]D,initial * VD) / (VA + VD).

    • VA is the volume of the acceptor well.

    • VD is the volume of the donor well.

    • A is the area of the membrane.

    • t is the incubation time in seconds.

Protocol 2: Caco-2 Cell Permeability Assay

Principle: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[4] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters, thus modeling the intestinal barrier.[5] This assay measures both passive diffusion and active transport.[6]

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell permeable supports (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compounds and control compounds (e.g., atenolol, propranolol)

  • Lucifer yellow for monolayer integrity testing

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[7]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the TEER. TEER values should be above 250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to check for paracellular leakage.[8]

  • Permeability Assay (Apical to Basolateral, A→B): a. Wash the Caco-2 monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test compound (e.g., 10 µM) to the apical (donor) compartment.[8] c. Add fresh transport buffer to the basolateral (acceptor) compartment.[8] d. Incubate the plate at 37°C with gentle shaking for 1-2 hours.[8] e. At specified time points, collect samples from the acceptor compartment and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical, B→A): a. To assess active efflux, perform the transport experiment in the reverse direction. b. Add the transport buffer containing the test compound to the basolateral (donor) compartment and fresh buffer to the apical (acceptor) compartment.[8] c. Incubate and collect samples as described for the A→B direction.

  • Quantification: Determine the concentration of the compound in all collected samples using a validated LC-MS/MS method.[7]

  • Calculation of Papp and Efflux Ratio: The apparent permeability (Papp) is calculated using the formula:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

    The efflux ratio is calculated as:

    Efflux Ratio = Papp (B→A) / Papp (A→B)

    An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.[6]

Mandatory Visualization

experimental_workflow cluster_prep Compound & Cell Preparation cluster_pampa PAMPA Protocol cluster_caco2 Caco-2 Protocol prep_compound Prepare Compound Solutions (Test & Controls) pampa_add Add Compound to Donor Well Add Buffer to Acceptor Well prep_compound->pampa_add seed_cells Seed & Differentiate Caco-2 Cells (21-25 days) caco2_integrity Check Monolayer Integrity (TEER) seed_cells->caco2_integrity pampa_setup Coat Donor Plate with Lipid pampa_setup->pampa_add pampa_incubate Incubate (4-18h) pampa_add->pampa_incubate pampa_analyze Analyze Samples (LC-MS/MS) pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc caco2_transport_ab A→B Transport Assay caco2_integrity->caco2_transport_ab caco2_transport_ba B→A Transport Assay caco2_integrity->caco2_transport_ba caco2_incubate Incubate (1-2h) caco2_transport_ab->caco2_incubate caco2_transport_ba->caco2_incubate caco2_analyze Analyze Samples (LC-MS/MS) caco2_incubate->caco2_analyze caco2_calc Calculate Papp & Efflux Ratio caco2_analyze->caco2_calc

Caption: Workflow for PAMPA and Caco-2 permeability assays.

signaling_pathway cluster_protac PROTAC Mechanism of Action cluster_ups Ubiquitin-Proteasome System protac This compound-based PROTAC poi Target Protein of Interest (POI) protac->poi binds vhl VHL E3 Ligase protac->vhl binds ternary Ternary Complex (POI-PROTAC-VHL) poi->ternary vhl->ternary poly_ub Polyubiquitination of POI ternary->poly_ub facilitates ub Ubiquitin (Ub) ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome degradation POI Degradation proteasome->degradation peptides Peptides degradation->peptides

Caption: PROTAC-mediated protein degradation pathway.

References

Troubleshooting & Optimization

Technical Support Center: (S,R,S)-AHPC-propargyl Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the (S,R,S)-AHPC-propargyl click reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the this compound click reaction and what is it used for?

The this compound click reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is a von Hippel-Lindau (VHL) E3 ligase ligand that contains a terminal alkyne group.[1] This alkyne group can react with an azide-containing molecule to form a stable triazole linkage. This reaction is widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the (S,R,S)-AHPC moiety serves to recruit the VHL E3 ligase to a target protein for degradation.[1]

Q2: My click reaction with this compound has a low or no yield. What are the most common causes?

Several factors can lead to low or no yield in a click reaction. The most frequent issues include:

  • Inactive Copper Catalyst: The active catalyst for the click reaction is Copper(I) (Cu(I)). This species is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[2][3]

  • Poor Reagent Quality: Impurities in either the this compound or the azide-containing reaction partner can inhibit the catalyst and reduce the yield.[2] The reducing agent, typically sodium ascorbate (B8700270), can also degrade over time.[2]

  • Suboptimal Reaction Conditions: Factors such as insufficient degassing of solvents, incorrect stoichiometry of reactants, or inappropriate solvent choice can all negatively impact the reaction efficiency.[3]

  • Side Reactions: The primary competing reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to the formation of a dimerized byproduct.[4]

Q3: What is the role of each component in the reaction mixture?

  • This compound: One of the two starting materials, providing the alkyne functional group.

  • Azide-containing molecule: The second starting material.

  • Copper Source (e.g., CuSO₄): Provides the catalytic copper. It is typically used as a Cu(II) salt and reduced in situ to the active Cu(I) state.[2][5]

  • Reducing Agent (e.g., Sodium Ascorbate): Reduces the Cu(II) to the active Cu(I) catalyst and helps to prevent its re-oxidation.[2][6]

  • Ligand (e.g., THPTA, BTTAA): Stabilizes the Cu(I) catalyst, enhances the reaction rate, and prevents catalyst disproportionation or oxidation.[2]

  • Solvent: Dissolves all reactants and facilitates the reaction. The choice of solvent is critical for ensuring all components remain in solution.

Q4: How can I monitor the progress of my click reaction?

You can monitor the reaction progress by using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] By taking small aliquots of the reaction mixture at different time points, you can observe the consumption of the starting materials (this compound and the azide) and the formation of the desired triazole product.

Troubleshooting Guide

Issue 1: Low to No Product Formation

This is the most common issue and can be addressed by systematically evaluating the reaction components and conditions.

start Low/No Yield Observed check_catalyst Evaluate Copper Catalyst System start->check_catalyst check_reagents Assess Reagent Quality & Stoichiometry check_catalyst->check_reagents Catalyst OK? sub_catalyst1 Cu(I) Oxidation? check_catalyst->sub_catalyst1 sub_catalyst2 Inactive Reducing Agent? check_catalyst->sub_catalyst2 sub_catalyst3 Inappropriate Ligand? check_catalyst->sub_catalyst3 check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK? sub_reagents1 Impure Starting Materials? check_reagents->sub_reagents1 sub_reagents2 Incorrect Stoichiometry? check_reagents->sub_reagents2 check_purification Analyze Purification Method check_conditions->check_purification Conditions OK? sub_conditions1 Oxygen Contamination? check_conditions->sub_conditions1 sub_conditions2 Poor Solubility? check_conditions->sub_conditions2 sub_conditions3 Suboptimal Temp/Time? check_conditions->sub_conditions3 solution Improved Yield check_purification->solution Purification OK? sub_purification1 Product Loss During Workup? check_purification->sub_purification1

Caption: A step-by-step workflow to diagnose and resolve low-yield issues in CuAAC reactions.

Potential Cause Recommended Solution
Oxidation of Cu(I) Catalyst The most common cause of failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by oxygen.[2] Ensure all solvents and reaction mixtures are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
Degraded Reducing Agent Sodium ascorbate solutions are prone to degradation.[2] Always use a freshly prepared solution of sodium ascorbate for each reaction.[2]
Impure Reagents Impurities in the this compound or the azide (B81097) partner can act as catalyst poisons.[2] Verify the purity of your starting materials using NMR or mass spectrometry before the reaction.
Incorrect Stoichiometry While a 1:1 ratio of alkyne to azide is theoretical, using a slight excess (1.1-1.5 equivalents) of one component can drive the reaction to completion.[2]
Poor Solubility If any reactant, catalyst, or ligand is not fully dissolved, the reaction will be slow or may not proceed at all. This compound is soluble in DMSO. Ensure your chosen solvent system can dissolve all components. Co-solvents like t-butanol/water or DMSO/water are often effective.
Issue 2: Presence of a Dimerized Byproduct

If you observe a byproduct with a mass corresponding to double the mass of this compound minus two protons, you are likely seeing the result of Glaser coupling.[4]

Potential Cause Recommended Solution
Oxidative Homocoupling This side reaction is also mediated by copper and an oxidant (like dissolved oxygen).[4]
Insufficient Reducing Agent An insufficient amount of reducing agent can lead to the presence of Cu(II), which can promote this side reaction.
Solution Increase the amount of sodium ascorbate (e.g., to 10 mol%).[8] Ensure thorough deoxygenation of the reaction mixture.[4] The use of a stabilizing ligand can also help to suppress this side reaction.

Experimental Protocols

General Protocol for this compound Click Reaction

This protocol provides a starting point and may require optimization based on the specific azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed Solvents (e.g., 1:1 mixture of deionized water and t-butanol, or DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 12 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Crucially, prepare a fresh 300 mM stock solution of sodium ascorbate in deionized water immediately before use. [2][9]

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound and the azide-containing molecule (a 1:1.2 molar ratio of alkyne to azide is a good starting point).[8]

    • Add the chosen solvent to dissolve the reactants.

    • Add the THPTA solution (to a final concentration of 5 mM).

    • Add the CuSO₄ solution (to a final concentration of 1 mM).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 10 mM).[9]

    • Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours.[9] Reaction time may need to be optimized.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.[8]

    • Once the reaction is complete, the product can be purified using standard methods such as HPLC or column chromatography.

Recommended Reagent Concentrations
ReagentTypical Molar Ratio (vs. Alkyne)Typical ConcentrationNotes
Azide1.1 - 1.5A slight excess can improve conversion.[2]
CuSO₄0.01 - 0.05 (1-5 mol%)1-2 mM
Sodium Ascorbate0.05 - 0.10 (5-10 mol%)5-10 mMMust be fresh. An excess helps prevent side reactions.[2][8]
Ligand (e.g., THPTA)0.01 - 0.05 (1-5 mol%)1-5 mMLigand-to-copper ratio is typically between 1:1 and 5:1.[2]

Visualized Workflows and Pathways

Click Reaction Mechanism

cluster_0 Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Intermediate1 Copper-Acetylide Intermediate CuI->Intermediate1 Alkyne This compound Alkyne->Intermediate1 Azide R-N3 Intermediate2 Six-membered Intermediate Azide->Intermediate2 Intermediate1->Intermediate2 Product Triazole Product Intermediate2->Product Product->CuI Regenerates Catalyst

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PROTAC Synthesis Workflow

start Start: Synthesize Components component1 This compound (VHL Ligand) start->component1 component2 Azide-Linker-Warhead (Target Protein Ligand) start->component2 click_reaction Perform CuAAC Click Reaction component1->click_reaction component2->click_reaction purification Purify PROTAC click_reaction->purification analysis Characterize PROTAC (NMR, MS) purification->analysis end Final PROTAC Molecule analysis->end

Caption: A simplified workflow for synthesizing a PROTAC using a click reaction.

References

Technical Support Center: Troubleshooting Low PROTAC Efficacy with (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC-propargyl in their PROTAC (Proteolysis Targeting Chimera) designs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of your PROTAC's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It serves as a building block for the synthesis of PROTACs.[3] The propargyl group enables its conjugation to a target protein ligand via a "click chemistry" reaction, a highly efficient and specific method for molecule synthesis.[4]

Q2: I've synthesized my PROTAC using this compound, but I'm not observing any degradation of my target protein. What are the initial checks I should perform?

A2: When a PROTAC fails to induce degradation, it is crucial to systematically verify each component and step of the experimental setup. Initially, confirm the chemical integrity and purity of your synthesized PROTAC. Subsequently, ensure that the experimental conditions, such as cell line selection and PROTAC concentration, are appropriate for the target and system under investigation. It is also important to verify that the target protein and the VHL E3 ligase are expressed in your chosen cell line.

Q3: What is the "hook effect" and how can it affect my results?

A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations, leading to a bell-shaped dose-response curve.[5][6] This occurs because excessive PROTAC molecules can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5][7] To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[6]

Q4: How do I know if my PROTAC is cell-permeable?

A4: Poor cell permeability is a common reason for low PROTAC efficacy.[6][8] While direct measurement of cell permeability can be complex, an initial indication can be obtained by comparing the degradation activity in whole cells versus cell lysates. If your PROTAC is active in cell lysates but not in whole cells, it may suggest poor cell permeability.

Troubleshooting Guides

Problem 1: No or very low target protein degradation observed.

This is a common issue and can be attributed to several factors. The following troubleshooting workflow can help identify the root cause.

Troubleshooting_Low_Degradation start Start: Low/No Degradation check_compound Verify PROTAC Integrity (Purity, Identity) start->check_compound check_expression Confirm Target & VHL Expression in Cell Line check_compound->check_expression Compound OK dose_response Perform Dose-Response (e.g., 0.1 nM to 10 µM) check_expression->dose_response Expression Confirmed time_course Perform Time-Course (e.g., 2, 4, 8, 16, 24h) dose_response->time_course No Hook Effect, Still Low Degradation ternary_complex Assess Ternary Complex Formation (Co-IP, TR-FRET) time_course->ternary_complex Optimized Time/Dose, Still Low Degradation ubiquitination Check Target Ubiquitination (Ubiquitination Assay) ternary_complex->ubiquitination Ternary Complex Forms end_fail Consult Further/Redesign ternary_complex->end_fail No Ternary Complex proteasome_inhibitor Co-treat with Proteasome Inhibitor (e.g., MG132) ubiquitination->proteasome_inhibitor Ubiquitination Occurs ubiquitination->end_fail No Ubiquitination end_success Degradation Observed proteasome_inhibitor->end_success Target Levels Rescued proteasome_inhibitor->end_fail No Rescue

Troubleshooting workflow for low PROTAC efficacy.
Problem 2: High variability in experimental replicates.

High variability can obscure the true effect of your PROTAC.

  • Possible Cause: Inconsistent cell seeding density, variations in treatment times, or uneven drug distribution.

    • Solution: Ensure uniform cell seeding and consistent incubation times across all wells and plates. When preparing PROTAC dilutions, vortex thoroughly to ensure homogeneity.

  • Possible Cause: Issues with the Western blot protocol, such as uneven protein loading or transfer.

    • Solution: Carefully quantify protein concentrations using a reliable method (e.g., BCA assay) and load equal amounts for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize for any loading inaccuracies.[9][10]

Quantitative Data Presentation

Effective evaluation of a PROTAC requires quantitative analysis of its degradation capabilities. Below are examples of how to structure your data for key experiments.

Table 1: Dose-Response Analysis of Target Protein Degradation

PROTAC Concentration% Target Protein Remaining (Mean ± SD)
Vehicle (DMSO)100 ± 5.2
0.1 nM98 ± 4.5
1 nM85 ± 6.1
10 nM52 ± 3.8
100 nM15 ± 2.5
1 µM10 ± 1.9
10 µM25 ± 3.1 (Hook Effect)

This table allows for the determination of the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved).[11]

Table 2: Time-Course Analysis of Target Protein Degradation at Optimal Concentration (e.g., 100 nM)

Incubation Time (hours)% Target Protein Remaining (Mean ± SD)
0100 ± 4.8
275 ± 5.5
445 ± 4.1
820 ± 3.3
1612 ± 2.8
2415 ± 3.0

This table helps identify the optimal treatment duration to achieve maximal degradation.[10]

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[9][11]

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of your PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) at 37°C.[10]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for a loading control antibody (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize the target protein level to the loading control.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis seed_cells Seed Cells treat_protac Treat with PROTAC (Dose-Response/Time-Course) seed_cells->treat_protac cell_lysis Cell Lysis treat_protac->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection quantification Densitometry & Normalization detection->quantification results Calculate % Degradation quantification->results

Experimental workflow for Western Blot analysis.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation

This protocol can be used to determine if your PROTAC is able to form the crucial ternary complex between your target protein and VHL.

  • Cell Treatment and Lysis:

    • Treat cells with your PROTAC at the optimal concentration for a short duration (e.g., 1-2 hours). Include a vehicle control.

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an antibody against your target protein or a tag (if applicable) overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Perform a Western blot on the eluted samples as described in Protocol 1.

    • Probe the membrane with antibodies against your target protein (to confirm successful IP) and VHL (to check for co-immunoprecipitation). An increased VHL signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Signaling Pathway and Mechanism of Action

The PROTAC synthesized using this compound functions by hijacking the VHL E3 ubiquitin ligase to induce the degradation of a target protein.

PROTAC_Mechanism_of_Action cluster_formation PROTAC PROTAC ((S,R,S)-AHPC based) POI Target Protein (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL recruits Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC mechanism of action using (S,R,S)-AHPC.

References

Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-propargyl PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of (S,R,S)-AHPC-propargyl Proteolysis Targeting Chimeras (PROTACs).

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the body's own ubiquitin-proteasome system.[1] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1] The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase.[2] The propargyl group provides a convenient handle for modular synthesis via "click chemistry".[3][]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary Productive Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 VHL E3 Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in an this compound PROTAC?

The linker is a critical component that connects the (S,R,S)-AHPC warhead (which binds to the VHL E3 ligase) and the ligand that targets the protein of interest (POI).[5] Its length, composition, and attachment points are crucial for PROTAC efficacy.[5] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[5]

Q2: How does linker length impact the degradation efficiency of an (S,R,S)-AHPC-based PROTAC?

Linker length significantly influences degradation efficiency, which is typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5]

  • Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[5]

  • Too long: An excessively long or flexible linker might lead to a non-productive ternary complex that is not in a suitable conformation for efficient ubiquitination.[5]

  • Optimal length: An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase, leading to efficient degradation.[5] This optimal length is target-dependent and often needs to be determined empirically.[5][6]

Q3: What are common linker compositions for this compound PROTACs?

The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[5]

  • PEG linkers: These are often used to improve the solubility and cell permeability of the PROTAC molecule.[5][7]

  • Alkyl chains: These provide more rigidity, which can be beneficial for pre-organizing the binding moieties for effective ternary complex formation.[5] The propargyl group on the (S,R,S)-AHPC moiety allows for the efficient connection of these linkers using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[3][] This enables the rapid synthesis of a library of PROTACs with varying linker lengths for optimization studies.[3][8]

Q4: What is the "hook effect" and how does it relate to linker optimization?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[5][9] This occurs because at high concentrations, the PROTAC can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[9][10] A well-designed linker can enhance the stability and positive cooperativity of the ternary complex, which can help mitigate the hook effect by shifting the equilibrium away from the formation of binary complexes.[6][9]

Quantitative Data on Linker Length Optimization

The efficacy of a PROTAC is highly dependent on the linker length. Below is a table summarizing representative data for a series of this compound PROTACs targeting BRD4, illustrating the impact of varying PEG linker lengths on degradation potency.

Table 1: Representative Degradation Efficiency of BRD4-Targeting this compound PROTACs (Note: This data is representative and compiled based on trends observed in published literature for VHL-recruiting BRD4 degraders.)

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
AHPC-P-BRD4-1PEG28> 1000< 10
AHPC-P-BRD4-2PEG311150~75
AHPC-P-BRD4-3PEG41425> 90
AHPC-P-BRD4-4PEG51745> 90
AHPC-P-BRD4-5PEG620120~80
AHPC-P-BRD4-6PEG826500~60

Data synthesized from trends reported in published literature.[11]

As the data illustrates, a PROTAC with a PEG4 linker (14 atoms) exhibited the most potent degradation of BRD4, highlighting the critical role of linker length in optimizing the formation of a productive ternary complex.[11]

Troubleshooting Guides

Problem 1: My this compound PROTAC shows good binary binding but fails to induce target degradation.

This is a common issue that often points to problems with ternary complex formation or stability.[5]

Potential CauseTroubleshooting Steps
Incorrect Linker Length or Rigidity Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to identify the optimal length.[5] Consider altering linker composition (e.g., switching from flexible PEG to a more rigid alkyl chain) to modulate flexibility.[9]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, it may not be in a productive orientation for ubiquitination. Try altering the attachment point of the linker on the target protein ligand.[5]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low solubility.[11] Modify the linker to improve these properties, for example, by incorporating more hydrophilic PEG units to enhance solubility.[11] Perform a cell permeability assay (e.g., PAMPA) to investigate.[12]
Low E3 Ligase Expression The chosen cell line may not express sufficient levels of VHL. Verify VHL expression using Western blot or qPCR.[13]

Problem 2: I am observing a significant "hook effect" with my PROTAC.

Potential CauseTroubleshooting Steps
Low Ternary Complex Cooperativity A well-designed linker can promote favorable protein-protein interactions within the ternary complex, increasing its stability and cooperativity.[9] Systematically modify the linker length and composition to enhance these interactions, which can mitigate the hook effect.[9]
High PROTAC Concentration The hook effect is concentration-dependent. Perform a wide dose-response experiment (e.g., 1 pM to 100 µM) to accurately determine the optimal concentration for maximal degradation (Dmax) and identify the onset of the hook effect.[6][10]
Formation of Unproductive Binary Complexes Use biophysical assays like Surface Plasmon Resonance (SPR) or live-cell assays like NanoBRET™ to directly measure and correlate ternary complex formation with the degradation profile across a range of concentrations.[2][14]

Problem 3: The synthesis of my this compound PROTAC is proving difficult.

Potential CauseTroubleshooting Steps
Inefficient Click Chemistry Reaction Ensure the copper(I) catalyst for the CuAAC reaction is not oxidized; use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).[15] Ensure all reagents are pure and anhydrous where necessary. Monitor reaction progress by LC-MS.
Difficult Purification PROTACs can be challenging to purify due to their size and amphipathic nature. Optimize the purification method, for instance, by using a different column or gradient in reverse-phase HPLC.[5]
PROTAC Instability Some PROTACs can be unstable. Ensure proper storage conditions (e.g., -20°C, protected from light) and handle the compound appropriately during experiments.[5]

Experimental Workflow & Protocols

Experimental_Workflow cluster_synthesis PROTAC Library Synthesis cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization S1 Synthesize Azide-Linker-Warhead (e.g., PEG2, PEG3, PEG4, PEG5) S2 Click Chemistry (CuAAC) with this compound S1->S2 S3 Purification (HPLC) & Characterization (LC-MS, NMR) S2->S3 C1 Cell Culture & Treatment (Dose-response & Time-course) S3->C1 Test PROTAC Library C2 Cell Lysis & Protein Quantification (BCA) C1->C2 C3 Western Blot Analysis C2->C3 A1 Quantify Band Intensity (Densitometry) C3->A1 Analyze Blots A2 Determine DC50 & Dmax A1->A2 A3 Identify Optimal Linker Length A2->A3 A3->S1 Iterate Design

Caption: Experimental workflow for linker optimization.

Protocol 1: Synthesis of an this compound PROTAC via Click Chemistry (CuAAC)

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized POI ligand-linker with this compound.[15]

  • Reagent Preparation :

    • Prepare stock solutions of:

      • This compound (1.0 equivalent) in DMSO.

      • Azide-functionalized POI ligand-linker (e.g., Azide-PEG4-JQ1) (1.1 equivalents) in DMSO.

      • Copper(II) sulfate (B86663) (CuSO4): 50 mM in deionized water.

      • Sodium ascorbate: 100 mM in deionized water (must be prepared fresh).

      • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM in deionized water.[15]

  • Reaction Setup :

    • In a microcentrifuge tube, add the this compound solution.

    • Add the azide-functionalized POI ligand-linker solution.

    • Add the reaction solvent (e.g., a mixture of DMSO/t-butanol/water) to achieve a final concentration of approximately 1-5 mM.

    • Add THPTA (5.0 equivalents) to the reaction mixture and vortex briefly.

    • Add CuSO4 (1.0 equivalent) and vortex.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2.0 equivalents).

  • Reaction and Monitoring :

    • Allow the reaction to proceed at room temperature with stirring for 12-24 hours.

    • Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Purification and Characterization :

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product using preparative reverse-phase HPLC.

    • Verify the structure, identity, and purity of the final PROTAC using LC-MS and ¹H NMR.[15]

Protocol 2: Western Blotting for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[5][16]

  • Cell Seeding and Treatment :

    • Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTACs in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to determine DC50 and observe any hook effect.[9] Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat the cells with the PROTAC dilutions and incubate for a specified duration (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification :

    • After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the gel.[16]

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH, anti-β-actin) must also be used.[9]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Data Analysis :

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine Dmax and plot the dose-response curve to calculate the DC50 value.[9]

Protocol 3: NanoBRET™ Assay for In-Cell Ternary Complex Formation

This live-cell assay allows for the real-time detection and quantification of the PROTAC-induced ternary complex.[14][17][18]

  • Cell Preparation :

    • Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase (energy donor) and HaloTag®-VHL (energy acceptor).[14]

    • Plate the transfected cells in a 96-well plate.

  • Assay Execution :

    • Add the HaloTag® NanoBRET® 618 Ligand to label the HaloTag®-VHL fusion protein and incubate.[14]

    • Add the PROTAC at various concentrations to the wells.

    • To distinguish ternary complex formation from degradation, a proteasome inhibitor (e.g., MG132) can be co-incubated.[10]

    • Add the Nano-Glo® Live Cell Substrate to all wells.

  • Signal Detection and Analysis :

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[14]

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a curve, from which the EC50 (effective concentration for 50% of maximal complex formation) can be determined.[14]

Troubleshooting_Logic Start Start: No/Weak Degradation Observed Q1 Is binary binding confirmed (e.g., via SPR, ITC)? Start->Q1 A1_No Action: Confirm binary binding of warhead to POI and AHPC to VHL independently. Q1->A1_No No Q2 Is VHL expressed in the cell line? Q1->Q2 Yes A2_No Action: Check VHL expression via Western Blot or select a different cell line. Q2->A2_No No Q3 Is the PROTAC cell-permeable? Q2->Q3 Yes A3_No Action: Perform PAMPA assay. Modify linker to improve physicochemical properties. Q3->A3_No No Q4 Does the PROTAC form a ternary complex in cells (e.g., via NanoBRET)? Q3->Q4 Yes A4_No Root Cause: Linker length/composition is suboptimal, preventing productive ternary complex formation. Q4->A4_No No Solution Solution: Synthesize and test a library of PROTACs with varied linker lengths and compositions. A4_No->Solution

Caption: Troubleshooting logic for no/weak degradation.

References

Technical Support Center: Overcoming Solubility Challenges with (S,R,S)-AHPC-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming solubility issues encountered with (S,R,S)-AHPC-propargyl conjugates. The information is presented in a question-and-answer format to directly address common challenges faced during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are this compound conjugates and why is solubility a common issue?

(S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] The propargyl group provides a reactive handle for "click chemistry," enabling the conjugation of the AHPC moiety to a target protein ligand.[3]

Solubility issues often arise because the final conjugate's properties are a composite of its individual components. While the (S,R,S)-AHPC moiety itself, particularly as a hydrochloride salt, can have reasonable solubility, the overall solubility of the conjugate is heavily influenced by the hydrophobicity of the target protein ligand and the linker connecting the two ends.[4][5] If the target ligand is large and/or hydrophobic, it can significantly decrease the aqueous solubility of the entire conjugate.[4][6]

Q2: My this compound conjugate is poorly soluble in aqueous buffers. What are the initial steps I should take?

For poorly soluble conjugates, a systematic approach is recommended. The most common initial strategy is to use a co-solvent.[6] This involves dissolving the conjugate in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[6] This stock solution is then added dropwise to the aqueous buffer while vigorously stirring or vortexing. This technique helps to avoid high local concentrations of the conjugate that can lead to precipitation.[6]

Q3: What factors should I consider when preparing a stock solution of my conjugate in an organic solvent?

When preparing a stock solution, it's crucial to use a high-purity, anhydrous organic solvent. The presence of water can affect the stability and solubility of the conjugate. Ensure the final concentration of the organic co-solvent in your aqueous working solution is kept to a minimum, ideally below 5%, to avoid potential toxicity or off-target effects in biological assays.[7]

Q4: I've tried using a co-solvent, but my conjugate still precipitates. What other strategies can I employ?

If a co-solvent approach is insufficient, several other techniques can be explored:

  • pH Adjustment: If your conjugate contains ionizable functional groups, its solubility will be pH-dependent. Adjusting the pH of the buffer to ionize these groups can significantly increase aqueous solubility.[6][7]

  • Heating and Sonication: Gently warming the solution can help dissolve the conjugate. Sonication can also be used to break down aggregates and aid dissolution.[7][8]

  • Formulation Strategies: For more challenging conjugates, advanced formulation strategies may be necessary. These can include the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules to enhance their solubility, or the preparation of amorphous solid dispersions.[4][9][10]

Q5: How can I prevent my conjugate from precipitating over time or after freeze-thaw cycles?

Precipitation upon storage or after freeze-thaw cycles is often due to the formation of aggregates.[6] To mitigate this, consider the following:

  • Optimize Storage Concentration: Avoid storing stock solutions at concentrations near the solubility limit.

  • Use of Excipients: Adding stabilizing excipients such as sugars (e.g., trehalose (B1683222), sucrose) or polyols (e.g., glycerol) to the formulation can improve long-term stability.[11]

  • Storage Conditions: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Conjugate precipitates immediately upon addition to aqueous buffer. The conjugate has very low aqueous solubility. High local concentration during dilution.Prepare a high-concentration stock solution in 100% DMSO or DMF. Add the stock solution dropwise to the vigorously stirring aqueous buffer.[6]
Conjugate dissolves initially but precipitates over time. The solution is supersaturated. The conjugate is forming aggregates.Lower the final concentration of the conjugate in the aqueous buffer. Add stabilizing excipients like glycerol (B35011) or trehalose to the buffer.[6][11]
A thin film or solid residue is observed after solvent evaporation during synthesis. The conjugate has poor solubility in the final purification solvent.Use a solvent system in which the conjugate is more soluble for the final purification step. Consider using a co-solvent system.
Low yield of the final conjugate after purification. The conjugate may be precipitating during the purification process.Analyze the precipitate to confirm it is the desired product. Adjust the pH or solvent composition of the purification buffers to enhance solubility.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active conjugate.Prepare fresh dilutions for each experiment. Visually inspect for any precipitation before use. Consider using a formulation with improved solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent
  • Accurately weigh the desired amount of the this compound conjugate in a sterile microcentrifuge tube.

  • Add a minimal volume of high-purity, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex the mixture thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, use a bath sonicator for 10-15 minutes to aid dissolution.[8]

  • Store the stock solution at -80°C, protected from light and moisture.[1]

Protocol 2: Solubilization in Aqueous Buffer
  • Determine the desired final concentration of the conjugate in the aqueous buffer.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the concentrated stock solution drop-by-drop.

  • Continue to stir the solution for an additional 5-10 minutes after adding the stock solution.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final concentration.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Aqueous Solubilization weigh Weigh Conjugate add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve add_stock Add Stock Dropwise dissolve->add_stock Concentrated Stock buffer Vortex Aqueous Buffer buffer->add_stock stir Continue Stirring add_stock->stir final_solution final_solution stir->final_solution Final Working Solution

Caption: A general workflow for preparing and solubilizing this compound conjugates.

troubleshooting_logic start Precipitation Observed? co_solvent Used Co-solvent? start->co_solvent Yes use_co_solvent Use Co-Solvent Method start->use_co_solvent No ph_adjust pH Adjustment Tried? co_solvent->ph_adjust Yes co_solvent->use_co_solvent No thermo_sonic Heating/Sonication Applied? ph_adjust->thermo_sonic Yes try_ph_adjust Adjust Buffer pH ph_adjust->try_ph_adjust No formulation Consider Advanced Formulation thermo_sonic->formulation Yes try_thermo_sonic Apply Gentle Heat & Sonication thermo_sonic->try_thermo_sonic No

Caption: A decision tree for troubleshooting solubility issues with conjugates.

References

non-specific binding of (S,R,S)-AHPC-propargyl in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S,R,S)-AHPC-propargyl in cell lysates. The focus is on addressing the common challenge of non-specific binding during experiments such as affinity-based protein profiling and proteomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as VH032-propargyl, is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. [1] It incorporates a propargyl group, which is a terminal alkyne functional group. This alkyne serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] Its primary application is in the field of targeted protein degradation as a component of Proteolysis-Targeting Chimeras (PROTACs). Researchers use this compound to link a protein of interest to the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Q2: What are the common causes of non-specific binding of this compound in cell lysates?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobic and Electrostatic Interactions: The chemical structure of the probe may lead to non-specific interactions with abundant cellular proteins.

  • Probe Concentration: High concentrations of the this compound probe can lead to increased background binding.

  • Cell Lysis and Sample Preparation: Improper cell lysis can expose "sticky" protein domains, and the composition of the lysis buffer can influence non-specific interactions. The presence of highly abundant proteins can also lead to non-specific pulldown.

  • Click Chemistry Reaction Components: The copper catalyst used in CuAAC reactions can sometimes mediate non-specific labeling of proteins.[2]

Q3: How can I minimize non-specific binding during my experiments?

Several strategies can be employed to reduce non-specific binding:

  • Optimize Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that provides a sufficient signal-to-noise ratio.

  • Refine Lysis Buffer Composition: Adjusting the salt concentration (e.g., 150-500 mM NaCl) can help to disrupt non-specific electrostatic interactions.[3] The addition of non-ionic detergents (e.g., 0.1-0.5% Triton X-100 or NP-40) can reduce hydrophobic interactions.[4]

  • Incorporate Blocking Agents: Pre-incubating the cell lysate with a blocking agent such as bovine serum albumin (BSA) can help to saturate non-specific binding sites.[5]

  • Thorough Washing Steps: Increase the number and duration of washing steps after probe incubation and click chemistry to remove weakly interacting proteins.

  • Include Proper Controls: Always include negative controls, such as a beads-only control (if performing a pulldown) and a no-probe control, to identify proteins that bind non-specifically to the affinity resin or other components of the reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell lysates.

Observed Issue Potential Cause Recommended Solution
High background signal in negative controls (e.g., no-probe control) Non-specific binding of the azide (B81097) reporter (e.g., biotin-azide or fluorescent-azide) to proteins in the lysate.Decrease the concentration of the azide reporter.[6][7] Increase the stringency and number of wash steps after the click chemistry reaction. Consider a pre-clearing step by incubating the lysate with beads alone before adding the probe.
Multiple unexpected bands on a gel or a large number of identified proteins in a pulldown The this compound probe is binding to off-target proteins.Titrate the concentration of the this compound probe to the lowest effective concentration. Perform a competition experiment by co-incubating with an excess of a non-alkyne VHL ligand to confirm specific binding to VHL. Optimize the lysis buffer with varying salt and detergent concentrations to minimize non-specific interactions.
Weak or no signal for the target protein Inefficient cell lysis or protein degradation.Ensure complete cell lysis by trying different methods (e.g., sonication, different lysis buffers).[8] Always add protease and phosphatase inhibitors to your lysis buffer.[9] Confirm the stability of your target protein and the this compound probe.
Inconsistent results between replicates Variability in cell lysate preparation or experimental procedure.Standardize your cell lysis and protein quantification methods.[10] Ensure consistent incubation times, temperatures, and washing procedures for all samples. Prepare fresh solutions of critical reagents like sodium ascorbate (B8700270) for each experiment.[5]

Experimental Protocols

Protocol 1: Preparation of Cell Lysate for Labeling
  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells in fresh ice-cold PBS. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with freshly added protease and phosphatase inhibitors).

  • Homogenization: Incubate on ice for 30 minutes with occasional vortexing. For tougher cells, sonication on ice may be necessary.[11]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Collect the supernatant and determine the protein concentration using a standard method like the BCA assay. Normalize all lysate concentrations before proceeding.

Protocol 2: Labeling of Cell Lysate with this compound and Click Chemistry

This protocol is a general starting point and may require optimization.[6][7]

  • Probe Incubation: In a microcentrifuge tube, add 50 µL of cell lysate (1-5 mg/mL). Add the desired concentration of this compound (a typical starting concentration is 1-10 µM). Incubate for 1-2 hours at 4°C with gentle rotation.

  • Prepare Click Chemistry Reagents:

    • Copper (II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA (ligand): 40 mM in water.

    • Azide Reporter (e.g., Biotin-Azide or Fluorescent-Azide): 1 mM in DMSO or water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • Click Reaction: To the lysate-probe mixture, add the following in order, vortexing briefly after each addition:

    • 10 µL of 40 mM THPTA solution.

    • 10 µL of 20 mM CuSO₄ solution.

    • 4 µL of 1 mM azide reporter (final concentration ~20 µM, can be titrated down to reduce background).[7]

    • 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Downstream Processing: The labeled proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. For pulldown assays, proceed with incubation with streptavidin beads.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Focus cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant ts1 Optimize Lysis Buffer cell_lysis->ts1 probe_incubation Incubate with This compound protein_quant->probe_incubation click_reaction Click Chemistry (CuAAC) probe_incubation->click_reaction ts2 Titrate Probe Concentration probe_incubation->ts2 sds_page SDS-PAGE click_reaction->sds_page mass_spec Mass Spectrometry click_reaction->mass_spec ts3 Optimize Click Reagents click_reaction->ts3

Caption: Experimental workflow for using this compound in cell lysates.

Click_Chemistry cluster_reactants Reactants alkyne Protein-(S,R,S)-AHPC-propargyl (Alkyne) catalyst Cu(I) catalyst (from CuSO4 + Na-Ascorbate) alkyne->catalyst azide Reporter-N3 (Azide) azide->catalyst product Labeled Protein (Triazole Linkage) catalyst->product caption Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The CuAAC "click chemistry" reaction mechanism.

Troubleshooting_Tree start High Non-Specific Binding Observed q1 Is background high in 'no-probe' control? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Decrease azide reporter concentration Increase wash stringency Pre-clear lysate with beads a1_yes->sol1 q2 Are there many off-target bands in the probe-treated sample? a1_no->q2 end Re-evaluate results sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Titrate this compound concentration Optimize lysis buffer (salt/detergent) Perform competition assay a2_yes->sol2 a2_no->end sol2->end

Caption: Decision tree for troubleshooting non-specific binding.

References

stability issues with (S,R,S)-AHPC-propargyl in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with (S,R,S)-AHPC-propargyl in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as VH032-propargyl, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The propargyl group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the covalent linkage of the VHL ligand to a ligand for a target protein of interest.

Q2: What are the primary stability concerns for this compound in aqueous buffers?

The main stability concerns for this compound in aqueous solutions revolve around the chemical reactivity of its functional groups. The most likely points of degradation are:

  • Hydrolysis of the amide bond: The amide linkage within the (S,R,S)-AHPC core structure can be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the molecule and loss of its VHL-binding activity.

  • Reactivity of the propargyl group: While generally stable, the terminal alkyne of the propargyl group can undergo unintended reactions under certain conditions.

  • Oxidation: The molecule may be susceptible to oxidative degradation, particularly at the electron-rich thiazole (B1198619) ring and other parts of the structure.

  • Photodegradation: Exposure to light, especially UV radiation, can potentially lead to the degradation of the compound.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in anhydrous DMSO or DMF at a concentration of 10-100 mM. These stock solutions should be stored at -20°C or -80°C to ensure long-term stability. For immediate use in experiments, fresh dilutions into the desired aqueous buffer should be made. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: I am observing a loss of activity of my this compound-containing PROTAC in my cell-based assays. Could this be a stability issue?

Yes, a loss of activity could be indicative of instability in your cell culture medium. The complex composition of cell culture media, containing various amino acids, salts, and other components, could potentially contribute to the degradation of your PROTAC. It is advisable to assess the stability of your compound directly in the assay medium over the time course of your experiment.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
Possible Cause Troubleshooting Steps
Poor aqueous solubility.Decrease the final concentration of this compound in the aqueous buffer.Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution. However, be mindful of the tolerance of your assay system to the organic solvent.Use a solubilizing agent such as PEG300 or Tween-80 in your buffer formulation. A common formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.Sonication or gentle warming can aid in the initial dissolution of the compound in the buffer.
Change in pH affecting solubility.Measure the pH of your final solution after the addition of this compound.Ensure the buffering capacity of your chosen buffer is sufficient to maintain the desired pH.
Issue 2: Suspected Degradation of this compound in Aqueous Buffer
Possible Cause Troubleshooting Steps
Hydrolysis pH Optimization: Evaluate the stability of the compound in a range of pH values (e.g., pH 5, 7.4, 9) to identify the optimal pH for your experiments. Amide bonds are generally more stable at neutral pH.Buffer Selection: Be aware that some buffer components can catalyze hydrolysis. If you suspect buffer-catalyzed hydrolysis, compare the stability in different buffer systems (e.g., phosphate (B84403) vs. TRIS vs. HEPES) at the same pH and concentration.
Oxidation Degas Buffers: To minimize oxidation, degas your aqueous buffers prior to use to remove dissolved oxygen.Use of Antioxidants: Consider the addition of antioxidants, such as DTT or TCEP, to your buffer if compatible with your experimental setup. However, be aware that thiols can potentially react with the propargyl group under certain conditions.
Photodegradation Protect from Light: Conduct experiments in amber-colored tubes or vials and minimize exposure to ambient light, especially if working on an open bench for extended periods.
Temperature-Induced Degradation Control Temperature: Perform experiments at the lowest feasible temperature that is compatible with your assay. For long-term incubations, consider if refrigeration is possible.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Buffers using LC-MS

This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Formic acid (for mobile phase)

  • Aqueous buffers of interest (e.g., Phosphate Buffered Saline (PBS) pH 7.4, 50 mM TRIS-HCl pH 8.0, 50 mM Sodium Acetate pH 5.0)

  • 0.1 M HCl and 0.1 M NaOH for pH stress testing

  • 3% Hydrogen peroxide for oxidative stress testing

  • HPLC or UPLC system coupled to a mass spectrometer (MS)

2. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • For each condition to be tested, dilute the stock solution to a final concentration of 100 µM in the respective aqueous buffer.

3. Stress Conditions:

  • pH Stability: Incubate the 100 µM solution in buffers of different pH (e.g., pH 2 with 0.1 M HCl, pH 5, pH 7.4, pH 9, pH 12 with 0.1 M NaOH) at a controlled temperature (e.g., 37°C).

  • Oxidative Stability: Incubate the 100 µM solution in 3% hydrogen peroxide at room temperature.

  • Thermal Stability: Incubate the 100 µM solution in a chosen buffer (e.g., PBS pH 7.4) at elevated temperatures (e.g., 4°C, room temperature, 37°C, 50°C).

  • Photostability: Expose the 100 µM solution in a quartz cuvette or a clear vial to a light source (e.g., a UV lamp at 254 nm or a broad-spectrum light source) and compare it to a sample protected from light (e.g., wrapped in aluminum foil).

4. Time Points:

  • Collect aliquots from each stress condition at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation.

5. Sample Analysis by LC-MS:

  • Quench the reaction by adding an equal volume of cold acetonitrile to the aliquots to precipitate any proteins and stop further degradation.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by LC-MS.

    • LC Method: Use a C18 reversed-phase column with a gradient elution, for example, from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid.

    • MS Method: Use electrospray ionization (ESI) in positive ion mode. Monitor the parent mass of this compound and scan for potential degradation products.

6. Data Analysis:

  • Quantify the peak area of the parent this compound at each time point.

  • Plot the percentage of the remaining compound against time for each condition.

  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

  • Analyze the mass spectra to identify the masses of potential degradation products.

Data Presentation

The following tables are templates for summarizing quantitative stability data. Researchers should populate these with their own experimental results.

Table 1: pH-Dependent Stability of this compound at 37°C

pHBuffer SystemHalf-life (t½) in hoursMajor Degradation Products (m/z)
2.00.1 M HClData to be determinedData to be determined
5.050 mM Sodium AcetateData to be determinedData to be determined
7.450 mM PBSData to be determinedData to be determined
9.050 mM TRIS-HClData to be determinedData to be determined
12.00.1 M NaOHData to be determinedData to be determined

Table 2: Temperature-Dependent Stability of this compound in PBS pH 7.4

Temperature (°C)Half-life (t½) in hoursMajor Degradation Products (m/z)
4Data to be determinedData to be determined
25 (Room Temp)Data to be determinedData to be determined
37Data to be determinedData to be determined
50Data to be determinedData to be determined

Visualizations

Signaling and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (10 mM in DMSO) B Dilute to 100 µM in Aqueous Buffer A->B C pH Stress (pH 2, 5, 7.4, 9, 12) B->C D Oxidative Stress (3% H2O2) B->D E Thermal Stress (4, 25, 37, 50°C) B->E F Photostability (UV/Vis Light) B->F G Collect Aliquots at Time Points C->G D->G E->G F->G H Quench Reaction (Cold Acetonitrile) G->H I LC-MS Analysis H->I J Data Analysis (Half-life, Degradants) I->J

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Start Experiment Failure or Inconsistent Results Q1 Is the compound precipitating? Start->Q1 A1_Yes Troubleshoot Solubility: - Decrease concentration - Add co-solvents - Check pH Q1->A1_Yes Yes Q2 Is degradation suspected? Q1->Q2 No End Optimized Experimental Conditions A1_Yes->End A2_Yes Perform Forced Degradation Study Q2->A2_Yes Yes Q2->End No Check_pH pH (Acid/Base Hydrolysis) A2_Yes->Check_pH Check_Ox Oxidation (Use degassed buffers) A2_Yes->Check_Ox Check_Light Photodegradation (Protect from light) A2_Yes->Check_Light Check_Temp Temperature (Control temperature) A2_Yes->Check_Temp Check_pH->End Check_Ox->End Check_Light->End Check_Temp->End

Caption: Troubleshooting logic for this compound stability issues.

Technical Support Center: (S,R,S)-AHPC-propargyl in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ternary complex formation using (S,R,S)-AHPC-propargyl in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Section 1: Troubleshooting Guides

Issue 1: Low or No Yield in PROTAC Synthesis via Click Chemistry

Question: I am experiencing low yields in the final copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" step to conjugate my azide-functionalized warhead with this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the click chemistry step are a common challenge. The issue can often be traced to reaction conditions, reagent quality, or purification methods.[1]

Troubleshooting Steps:

Potential Cause Recommended Action
Inefficient Copper Catalyst Use a freshly prepared copper(I) source or a reliable catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate). It is also crucial to degas the reaction mixture to prevent oxidation of the copper(I) catalyst.[1]
Poor Reagent Quality Ensure the purity of your azide-functionalized warhead and this compound. Impurities can interfere with the reaction. Verify the integrity of your starting materials using techniques like NMR and LC-MS.
Suboptimal Reaction Conditions Optimize the solvent system. While DMF is common, mixtures with water or other co-solvents can sometimes improve efficiency. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Product Loss During Purification PROTACs can be challenging to purify due to their unique physicochemical properties.[1] For highly polar PROTACs, reverse-phase preparative HPLC is often the method of choice.[1] Experiment with different solvent systems and gradients to minimize product loss during chromatography.
Issue 2: Poor or No Target Protein Degradation with a Synthesized PROTAC

Question: My synthesized PROTAC, using this compound, binds to the target protein and the VHL E3 ligase in binary assays, but I don't observe any significant degradation in cells. What could be the problem?

Answer: A lack of degradation despite successful binary binding is a frequent hurdle and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2]

Troubleshooting Steps:

Potential Cause Recommended Action
Suboptimal Linker Design The triazole ring formed from the click reaction introduces a rigid component into the linker.[3] The length, flexibility, and attachment points of the linker are critical for the geometry of the ternary complex.[4] Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal spatial arrangement.[5]
Steric Hindrance The propargyl group or the resulting triazole ring may cause steric clashes with either the target protein or the VHL E3 ligase, preventing the formation of a stable ternary complex.[5] Consider altering the attachment point of the linker on your warhead or using a linker with a different composition to change the exit vector.
Poor Cell Permeability PROTACs are often large molecules with poor cell permeability.[6] The physicochemical properties of the triazole-containing linker can influence cell uptake. Assess cell permeability using assays like PAMPA.[7] If permeability is low, consider redesigning the linker to improve its properties.
"Hook Effect" At high concentrations, PROTACs can form non-productive binary complexes (PROTAC with either the target protein or the E3 ligase alone), which inhibits the formation of the productive ternary complex.[2] Perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Low E3 Ligase Expression Confirm that the VHL E3 ligase is expressed at sufficient levels in your cell line using Western blot or qPCR.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC synthesis?

A1: this compound is a derivative of the potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (also known as VH032).[7][9] The appended propargyl group (a terminal alkyne) allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[9][10] This enables a modular and efficient approach to synthesizing PROTACs by "clicking" the VHL ligand to an azide-modified warhead (a ligand for the protein of interest).[11][12]

Q2: How does the triazole ring formed during click chemistry affect ternary complex formation?

A2: The 1,2,3-triazole ring formed via CuAAC is a rigid, planar, and stable aromatic heterocycle. Its inclusion in the PROTAC linker can have several effects on ternary complex formation:

  • Rigidity: The rigidity of the triazole can help to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially reducing the entropic penalty of ternary complex formation.[3]

  • Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, potentially forming favorable interactions with amino acid residues on the surface of the target protein or E3 ligase, which can enhance ternary complex stability.[5]

  • Steric Effects: The planarity and size of the triazole ring can also introduce steric constraints. If not positioned correctly, it can lead to steric clashes that prevent the formation of a productive ternary complex.[5] The position of the triazole within the linker has been shown to impact the biological activity of PROTACs.[3]

Q3: What are the essential controls for a PROTAC experiment using a molecule synthesized with this compound?

A3: To ensure that the observed protein degradation is due to the intended PROTAC mechanism, the following controls are critical:[2]

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to establish the baseline level of the target protein.

  • Inactive Epimer Control: A stereoisomer of the (S,R,S)-AHPC ligand that does not bind to VHL. This control demonstrates that the degradation is dependent on VHL engagement.

  • Competition with Free VHL Ligand: Co-treatment with an excess of a free VHL ligand (like (S,R,S)-AHPC) should compete with the PROTAC for binding to VHL and rescue the degradation of the target protein.

  • Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein, confirming that the protein loss is mediated by the proteasome.[3]

Q4: How can I confirm the formation of the ternary complex in my experiments?

A4: Several biophysical and cell-based assays can be used to confirm and characterize the formation of the ternary complex:[13]

  • Co-Immunoprecipitation (Co-IP): This is a common method to verify the formation of the ternary complex within cells.[7] One can immunoprecipitate the target protein and then perform a Western blot to detect the presence of the VHL E3 ligase, or vice versa.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes in vitro.[13]

  • Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic information about the binding events, including the enthalpy and entropy of ternary complex formation.[13]

  • Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET): These proximity-based assays can be used to monitor the formation of the ternary complex in live cells.[13]

Section 3: Quantitative Data on AHPC-Based PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The binding affinities (Kd) to the target protein and the E3 ligase are also crucial parameters. While extensive data for PROTACs synthesized specifically with this compound is not centrally compiled, the following table provides data for well-characterized (S,R,S)-AHPC-based PROTACs to serve as a reference.

PROTAC NameTarget Protein(s)Cell LineDC₅₀ (nM)Dₘₐₓ (%)Binary Binding Affinity (Kd, nM) to TargetBinary Binding Affinity (Kd, nM) to VHL
ARV-771 BRD2, BRD3, BRD422Rv1< 5> 90BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6[14]Not explicitly stated, but the (S,R,S)-AHPC core is a high-affinity binder.[14]
GP262 p110α / p110γ / mTORMDA-MB-231227.4 / 42.23 / 45.471.3 / 88.6 / 74.9Not explicitly statedNot explicitly stated
HDAC PROTAC (Compound 22) HDAC3HCT116440 ± 3077Not explicitly statedNot explicitly stated

Section 4: Experimental Protocols & Methodologies

Protocol 1: General Synthesis of a PROTAC using this compound via CuAAC

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized warhead to this compound.

Materials:

  • Azide-functionalized warhead

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand for copper (optional but recommended)

  • Anhydrous solvent (e.g., DMF/water mixture)

Procedure:

  • In a reaction vessel, dissolve the azide-functionalized warhead (1.0 eq) and this compound (1.1 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of CuSO₄ (0.1 eq) and sodium ascorbate (0.5 eq) in water.

  • Add the copper/ascorbate solution to the reaction mixture containing the warhead and this compound.

  • Stir the reaction at room temperature for 2-8 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude PROTAC using reverse-phase preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blotting for Target Protein Degradation

This is the most common method to quantify the extent of target protein degradation and determine the DC₅₀ and Dₘₐₓ values.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Section 5: Visualizations

Signaling Pathway and PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex Binds PROTAC This compound -based PROTAC PROTAC->TernaryComplex Mediates VHL VHL E3 Ligase VHL->TernaryComplex Binds TernaryComplex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action for a PROTAC synthesized with this compound.

Experimental Workflow for PROTAC Development and Troubleshooting

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_troubleshooting Troubleshooting Synthesis PROTAC Synthesis (Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization DegradationAssay Western Blot for Protein Degradation (DC50, Dmax) Characterization->DegradationAssay TernaryComplexAssay Ternary Complex Assay (Co-IP, SPR, ITC) DegradationAssay->TernaryComplexAssay NoDegradation No Degradation? DegradationAssay->NoDegradation UbiquitinationAssay Ubiquitination Assay TernaryComplexAssay->UbiquitinationAssay CellViability Cell Viability/Apoptosis Assays UbiquitinationAssay->CellViability NoDegradation->CellViability No CheckPermeability Assess Cell Permeability NoDegradation->CheckPermeability Yes CheckTernaryComplex Verify Ternary Complex Formation CheckPermeability->CheckTernaryComplex OptimizeLinker Optimize Linker (Length, Composition) CheckTernaryComplex->OptimizeLinker

Caption: Generalized experimental workflow for the development and troubleshooting of PROTACs.

References

Validation & Comparative

A Comparative Guide to VHL Ligands for PROTAC Development: (S,R,S)-AHPC-propargyl in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the pharmacological knockdown of previously "undruggable" proteins. The efficacy of these heterobifunctional molecules hinges on the judicious selection of an E3 ubiquitin ligase ligand. Among the most utilized is the von Hippel-Lindau (VHL) E3 ligase. This guide provides a comparative analysis of (S,R,S)-AHPC-propargyl and other prominent VHL ligands, focusing on quantitative performance metrics, experimental validation, and the underlying biological framework to inform rational PROTAC design.

Quantitative Comparison of VHL Ligands

The cornerstone of an effective VHL-recruiting PROTAC is the high-affinity interaction between the ligand and the VHL protein. This interaction is a critical determinant for the formation and stability of the ternary complex (Target Protein-PROTAC-VHL), which precedes ubiquitination and degradation.

Binding Affinity

While direct binding affinity data for this compound is not extensively reported, it is a derivative of the well-characterized VHL ligand (S,R,S)-AHPC (also known as VH032-NH2), and its binding affinity is expected to be comparable to its parent compound, VH032.[1] The propargyl group is introduced as a chemical handle for "click" chemistry, facilitating straightforward conjugation to a linker and target ligand.[2] The following table summarizes the binding affinities of key VHL ligands.

LigandAlias(es)Binding Affinity (Kd)Binding Affinity (IC50)Measurement Method
VH032 (S,R,S)-AHPC core185 nM[3]-Fluorescence Polarization (FP)[4]
VH101 -44 nM[3]-Fluorescence Polarization (FP)[4]
VH298 -90 nM[5]80-90 nM[6]Isothermal Titration Calorimetry (ITC) / TR-FRET[6][7]
VHL Ligand 14 --196 nM[7]Fluorescence Polarization (FP)[7]

Note: Binding affinity values can vary based on the specific assay conditions and methodology.

Degradation Performance of VHL-based PROTACs

The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). It is crucial to note that these parameters are highly dependent on the target protein, linker composition, and cellular context, making direct comparisons of ligands across different PROTACs challenging.[8]

PROTAC ExampleVHL Ligand UsedTarget ProteinDC50DmaxCell Line
ARV-771 (S,R,S)-AHPC-MeBET Proteins<5 nM[9]>95%[9]Various[9]
MZ1 VH032BRD4~15 nM[10]>90%22Rv1
Compound 139 Heterocyclic VHL LigandBRD43.3 nM / 0.87 nM[4]97% / 96%[4]PC3 / EOL-1[4]
SIAIS178 VHL LigandBCR-ABL10 nM[9]>90%[9]K562[9]

The Role of this compound in PROTAC Synthesis

This compound serves as a versatile building block for PROTAC synthesis.[2] Its core (S,R,S)-AHPC structure ensures high-affinity binding to the VHL E3 ligase, while the terminal propargyl group provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2] This enables the modular and rapid assembly of PROTAC libraries with diverse linkers and target-binding moieties.

G cluster_synthesis PROTAC Synthesis via Click Chemistry AHPC This compound (VHL Ligand with Alkyne) Linker Linker-Azide AHPC->Linker TargetLigand Target Protein Ligand Linker->TargetLigand PROTAC Assembled PROTAC Linker->PROTAC Forms

Caption: Modular synthesis of a VHL-recruiting PROTAC using this compound.

VHL-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's ubiquitin-proteasome system. A VHL-based PROTAC forms a ternary complex with the VHL E3 ligase and the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

G PROTAC PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary Ternary Complex (VHL-PROTAC-POI) Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via VHL recruitment.

Experimental Protocols

Objective comparison of VHL ligands requires standardized and robust methodologies.

VHL Binding Affinity Assay (Fluorescence Polarization)

This competitive binding assay determines the affinity (IC50) of a test ligand by its ability to displace a fluorescently labeled probe from the VHL protein complex.[8]

  • Principle: A small, fluorescently labeled VHL ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VHL complex, its tumbling slows, and polarization increases. An unlabeled competitor ligand will displace the probe, causing a dose-dependent decrease in polarization.[11]

  • Materials:

    • Purified VHL-ElonginC-ElonginB (VCB) protein complex.[12]

    • Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide).[12]

    • Test ligands (e.g., this compound, VH032, VH298).

    • Assay Buffer (e.g., Tris-based buffer with salt and detergent).[12]

    • Black, low-binding microtiter plates.

  • Methodology:

    • Prepare serial dilutions of the test ligands.

    • In a microtiter plate, add a constant concentration of the VCB complex and the fluorescent probe to each well.

    • Add the serially diluted test ligands to the appropriate wells. Include "no competitor" and "no VCB complex" controls.

    • Incubate the plate to reach binding equilibrium (e.g., 60 minutes at room temperature).

    • Measure fluorescence polarization using a suitable plate reader.

    • Plot the polarization values against the logarithm of the test ligand concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.

G start Start prep_reagents Prepare Reagents: VCB Complex, Fluorescent Probe, Test Ligand Dilutions start->prep_reagents plate_setup Dispense VCB and Probe into Microplate prep_reagents->plate_setup add_ligand Add Test Ligand Serial Dilutions plate_setup->add_ligand incubate Incubate to Reach Equilibrium add_ligand->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Plot Data and Calculate IC50 measure_fp->analyze end End analyze->end

Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Cellular Degradation Assay (Western Blot)

This assay is the gold standard for quantifying target protein degradation (DC50 and Dmax) in a cellular context following PROTAC treatment.[13]

  • Principle: Cells are treated with varying concentrations of a PROTAC. The total protein is then extracted, and the levels of the target protein are quantified by immunoblotting and compared to an internal loading control.

  • Materials:

    • Cell line expressing the target protein.

    • PROTAC of interest.

    • Cell lysis buffer.

    • Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Methodology:

    • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose-response range of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[14]

    • Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection & Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[13]

    • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]

References

Comparative Guide to Validating PROTAC Activity: A Focus on Western Blot Analysis with (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating the activity of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the use of western blot analysis in conjunction with the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-propargyl. Designed for researchers, scientists, and professionals in drug development, this document outlines experimental protocols, presents comparative data, and visualizes key processes to facilitate a deeper understanding of PROTAC validation.

Introduction to PROTACs and the Imperative of Validation

PROTACs represent a revolutionary approach in targeted protein degradation. These bifunctional molecules are engineered to simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. The validation of a PROTAC's efficacy and specificity is paramount to its development as a therapeutic agent. Western blotting is a cornerstone technique for this validation, allowing for the direct visualization and quantification of POI degradation.

This compound serves as a crucial building block in the synthesis of many VHL-recruiting PROTACs. It is a derivative of the VHL ligand, functionalized with a propargyl group for click chemistry, enabling its conjugation to a POI-binding ligand. The choice of the E3 ligase ligand and the linker technology is critical to the potency and selectivity of the resulting PROTAC.

Experimental Protocol: Western Blot for PROTAC-Mediated Degradation

A detailed protocol for assessing PROTAC-induced degradation of a target protein is provided below. This protocol is a generalized framework and may require optimization based on the specific cell line, target protein, and PROTAC being investigated.

Materials:

  • Cell culture reagents

  • PROTAC of interest (e.g., one synthesized using this compound)

  • Negative control (e.g., a version of the PROTAC with an inactive E3 ligase ligand)

  • Positive control (e.g., a known degrader of the target protein)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC, negative control, and positive control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Comparative Data Analysis

The following table summarizes hypothetical quantitative data from a western blot experiment designed to validate a PROTAC synthesized using this compound. This data illustrates the dose-dependent degradation of a target protein.

Treatment GroupConcentration (nM)Target Protein Level (Normalized to Vehicle)Standard Deviation
Vehicle (DMSO)-1.000.08
PROTAC-A10.750.06
PROTAC-A100.420.05
PROTAC-A1000.150.03
PROTAC-A10000.180.04
Negative Control10000.950.07

Note: The slight increase in target protein levels at the highest PROTAC concentration (1000 nM) could be indicative of the "hook effect," a phenomenon where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the formation of the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC {PROTAC|this compound based} POI Target Protein (POI) PROTAC->POI binds E3 VHL E3 Ligase PROTAC->E3 POI_PROTAC_E3 POI-PROTAC-E3 Complex PROTAC->POI_PROTAC_E3 Proteasome Proteasome POI->Proteasome Degradation POI->POI_PROTAC_E3 E3->POI_PROTAC_E3 Ub Ubiquitin Ub->POI tags Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing an this compound based VHL ligand.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis & Quantification I->J Comparison_Logic cluster_validation PROTAC Validation Methods cluster_comparison Comparison Criteria WB Western Blot SemiQuant Semi-Quantitative WB->SemiQuant Throughput Throughput WB->Throughput Low Cost Cost WB->Cost Low Directness Direct Measurement WB->Directness MS Mass Spectrometry Quant Quantitative MS->Quant MS->Throughput Medium MS->Cost High MS->Directness HTRF HTRF/TR-FRET HTRF->Quant HTRF->Throughput High HTRF->Cost Medium Reporter Reporter Assays Reporter->SemiQuant Reporter->Throughput High Reporter->Cost Low

A Head-to-Head Comparison of (S,R,S)-AHPC-propargyl and (S,R,S)-AHPC-azide for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Your VHL Ligand for Click Chemistry-Mediated PROTAC Assembly

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical step in the synthesis of PROTACs is the efficient conjugation of a target protein ligand to an E3 ligase ligand. Among the most popular E3 ligases utilized is the von Hippel-Lindau (VHL) protein, and (S,R,S)-AHPC is a potent VHL ligand. For modular PROTAC assembly, functionalized (S,R,S)-AHPC derivatives, such as (S,R,S)-AHPC-propargyl and (S,R,S)-AHPC-azide, are invaluable tools that enable the use of "click chemistry."

This guide provides an objective comparison of this compound and (S,R,S)-AHPC-azide for PROTAC synthesis, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their specific needs.

The Central Role of Click Chemistry in PROTAC Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable triazole ring by covalently linking a terminal alkyne and an azide (B81097). In the context of PROTAC synthesis, this allows for the modular and efficient coupling of the VHL ligand to the protein of interest (POI) ligand. The choice between this compound and (S,R,S)-AHPC-azide is thus a decision of which functional group will be on the VHL ligand and which will be on the POI ligand.

Performance Comparison: this compound vs. (S,R,S)-AHPC-azide

From a chemical reactivity standpoint in CuAAC, the performance of a PROTAC synthesis is not inherently dependent on whether the alkyne is on the VHL ligand and the azide on the POI ligand, or vice versa. The reaction is robust and high-yielding in both orientations. The primary driver for choosing one over the other is often the synthetic accessibility of the functionalized POI ligand.

While direct head-to-head comparative studies are limited, the literature on PROTAC synthesis using CuAAC consistently reports high efficiencies.

Table 1: Quantitative Data on CuAAC for PROTAC Synthesis

ParameterThis compound (with Azide-POI Ligand)(S,R,S)-AHPC-azide (with Alkyne-POI Ligand)Citation(s)
Reaction Yield Typically high, reported yields for similar CuAAC-based PROTAC syntheses are in the range of 55-90%.Similarly high yields are expected and reported, with many examples of efficient PROTAC formation.[2]
Reaction Time Generally rapid, often complete within 1-4 hours at room temperature.Comparable to the alternative orientation, with reaction completion in a similar timeframe.[3]
Reaction Conditions Mild, typically conducted in a variety of solvents, including aqueous mixtures, at room temperature.Identical mild and versatile reaction conditions.[]

Key Considerations:

  • Synthetic Accessibility: The choice between the propargyl and azide derivative of (S,R,S)-AHPC will largely be dictated by the ease of synthesizing the complementary POI ligand. If an azide-functionalized POI ligand is more readily available, this compound is the logical choice, and vice versa.

  • Stability: While both azides and terminal alkynes are relatively stable, organic azides can be sensitive to certain conditions and should be handled with appropriate care.[3]

  • Downstream Compatibility: The resulting triazole linker is metabolically stable and generally does not interfere with the biological activity of the PROTAC.

Signaling Pathway and Experimental Workflow

The overarching goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome pathway.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cellular_environment Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation via VHL E3 ligase recruitment.

The synthesis of a PROTAC using either this compound or (S,R,S)-AHPC-azide follows a streamlined workflow.

PROTAC_Synthesis_Workflow Experimental Workflow for PROTAC Synthesis cluster_synthesis PROTAC Synthesis Start Start Synthesis_AHPC Functionalized (S,R,S)-AHPC (Propargyl or Azide) Start->Synthesis_AHPC Synthesis_POI Functionalized POI Ligand (Azide or Propargyl) Start->Synthesis_POI CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Synthesis_AHPC->CuAAC Synthesis_POI->CuAAC Purification Purification (e.g., HPLC) CuAAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis using click chemistry.

Experimental Protocols

The following are generalized protocols for the CuAAC reaction to synthesize a PROTAC.

Protocol 1: Using this compound and an Azide-Functionalized POI Ligand

Materials:

  • This compound

  • Azide-functionalized POI ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-functionalized POI ligand (1.0-1.2 equivalents) in the chosen solvent.

  • Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents) and an aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS or TLC. The reaction is typically complete within 1-4 hours.[3]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine to remove copper salts. The crude product is then purified, typically by reverse-phase HPLC, to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Protocol 2: Using (S,R,S)-AHPC-azide and an Alkyne-Functionalized POI Ligand

The protocol is identical to Protocol 1, with the substitution of (S,R,S)-AHPC-azide for this compound and the alkyne-functionalized POI ligand for the azide-functionalized POI ligand. The reaction conditions, stoichiometry, and work-up procedure remain the same.

Conclusion

Both this compound and (S,R,S)-AHPC-azide are excellent choices for the synthesis of VHL-recruiting PROTACs via CuAAC. The decision to use one over the other is primarily a matter of synthetic convenience, depending on the availability of the complementary functionalized POI ligand. The "click chemistry" approach offers a robust, efficient, and modular strategy for the rapid assembly of PROTAC libraries, accelerating the discovery and development of novel targeted protein degraders. The high yields and mild reaction conditions associated with this method make it a cornerstone of modern PROTAC synthesis.[2][]

References

A Comparative Analysis of PEG Linkers for (S,R,S)-AHPC-propargyl in Bifunctional Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of polyethylene (B3416737) glycol (PEG) linkers for use with (S,R,S)-AHPC-propargyl, a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The choice of linker is a critical design parameter that profoundly influences the physicochemical properties, pharmacokinetics, and degradation efficacy of the final bifunctional molecule. This document outlines the impact of PEG linker properties, presents comparative data, and provides standardized experimental protocols for synthesis and evaluation.

Introduction: The Role of this compound and PEG Linkers in PROTACs

(S,R,S)-AHPC is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The propargyl functional group on this compound provides a terminal alkyne, enabling its covalent attachment to other molecular components via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1]

In the context of PROTACs, this molecule serves as the E3 ligase-recruiting moiety. It is connected via a linker to a separate ligand that binds to a specific target protein of interest. The resulting PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG linker is the critical bridge connecting the VHL ligand ((S,R,S)-AHPC) and the target protein ligand. Its characteristics, particularly its length and composition, are instrumental in:

  • Solubility and Aggregation: Improving the aqueous solubility of often hydrophobic PROTAC molecules, reducing the risk of aggregation.[2]

  • Pharmacokinetics (PK): Increasing the hydrodynamic volume, which can reduce renal clearance and extend the plasma half-life of the molecule.[3][4]

  • Ternary Complex Formation: Providing the optimal distance and geometric orientation to facilitate the formation of a stable and productive ternary complex between the VHL ligase, the PROTAC, and the target protein. This is essential for efficient ubiquitination.

Visualization of PROTAC Mechanism and Synthesis

The following diagrams illustrate the core concepts of PROTAC action and the synthetic workflow involving this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Target Protein Ternary Ternary Complex (Target-PROTAC-VHL) Target->Ternary Binds PROTAC PROTAC ((Target Ligand)-(PEG Linker)-(AHPC)) VHL VHL E3 Ligase VHL->Ternary Binds PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome Proteasome PolyUb->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades Synthesis_Workflow cluster_1 PROTAC Synthesis via Click Chemistry cluster_reagents Reaction Conditions Start_AHPC This compound (Alkyne Moiety) Conjugation CuAAC Click Reaction Start_AHPC->Conjugation Start_Ligand Target Ligand-Azide (Azide Moiety) Start_Ligand->Conjugation PEG_Linker PEGn-Azide Reagents Cu(I) Catalyst Sodium Ascorbate THPTA Ligand Reagents->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

References

Assessing the Selectivity of (S,R,S)-AHPC-propargyl-based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A key component in the design of many potent PROTACs is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Among the most utilized E3 ligase recruiters is the von Hippel-Lindau (VHL) ligand, with (S,S,R)-AHPC being a cornerstone scaffold. This guide provides a comprehensive comparison of the selectivity of degraders based on the (S,R,S)-AHPC-propargyl moiety, a versatile building block for VHL-recruiting PROTACs, against other common alternatives, supported by experimental data and detailed protocols for selectivity assessment.

This compound, also known as VH032-propargyl, is a derivative of the VHL ligand that incorporates a propargyl group for facile conjugation to a target protein binder via "click chemistry".[1] PROTACs built with this ligand recruit the VHL E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. While generally considered selective, a thorough assessment of off-target effects is crucial for the development of safe and effective therapeutics.[2][3]

Comparative Performance of VHL-based Degraders

The efficacy of a PROTAC is determined by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes the performance of several VHL-based PROTACs, including those with the (S,R,S)-AHPC core, against various targets.

PROTACE3 Ligase Ligand MoietyTarget ProteinDC50DmaxCell Line(s)
MZ1 (S,R,S)-AHPCBRD4~25 nM>90%HeLa
ARV-771 (S,R,S)-AHPC-MeBET Proteins<1 nM>95%22Rv1
LC-2 (S,R,S)-AHPC derivativeKRAS G12C0.25-0.76 µM~75%MIA PaCa-2, NCI-H23, SW1573

Note: Data is compiled from multiple sources and experimental conditions may vary.[4][5]

Comparison with Cereblon (CRBN)-based Degraders

A primary alternative to VHL-based degraders are those that recruit the Cereblon (CRBN) E3 ligase. The choice between VHL and CRBN can significantly impact a PROTAC's selectivity and overall performance.

Feature(S,R,S)-AHPC-based (VHL) DegradersCRBN-based Degraders (e.g., Thalidomide derivatives)
Ligand Properties Higher molecular weight, peptidomimetic.[6]Smaller molecular weight, often with better oral availability.[]
Binding Pocket More defined and buried, leading to potentially higher selectivity.[]More adaptable surface, which can be more permissive.[8]
Off-Target Effects Generally considered to have fewer off-target effects.[3][9] May stabilize HIF-1α.[2]Known to degrade neosubstrate zinc-finger transcription factors (e.g., Ikaros, Aiolos).[8]
Subcellular Localization Predominantly cytosolic.[8]Primarily nuclear.[]

Experimental Protocols for Selectivity Assessment

A definitive assessment of a degrader's selectivity is achieved through global quantitative proteomics. This unbiased approach identifies all proteins that are degraded upon treatment with the PROTAC, revealing both on-target and off-target effects.

Global Proteomics using Tandem Mass Tag (TMT) Labeling

This protocol provides a general workflow for a TMT-based proteomics experiment to determine the selectivity of an this compound-based degrader.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with the PROTAC at a concentration that gives maximal on-target degradation (e.g., 5x DC50). Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC).[10]

  • Incubate for a time sufficient to achieve maximal on-target degradation (typically 6-24 hours).[11]

2. Cell Lysis and Protein Digestion:

  • Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[10][12]

  • Quantify protein concentration using a BCA assay.

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).[10]

  • Digest proteins into peptides overnight with trypsin.[12]

3. TMT Labeling and Sample Pooling:

  • Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.

  • Quench the labeling reaction and combine the labeled peptide samples in equal amounts.[13]

4. Peptide Fractionation and LC-MS/MS Analysis:

  • Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to increase proteome coverage.[12]

  • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.[10]

5. Data Analysis:

  • Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.[10]

  • Identify peptides and proteins and quantify the TMT reporter ion intensities.

  • Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated samples and controls.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in assessing degrader selectivity.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cell PROTAC This compound -based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Proteomics_Workflow Quantitative Proteomics Workflow for Selectivity Profiling cluster_workflow Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling TMT Labeling & Pooling Digestion->TMT_Labeling Fractionation Peptide Fractionation TMT_Labeling->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis Data Analysis & Selectivity Profiling LC_MS->Data_Analysis

Caption: A generalized experimental workflow for proteomics-based PROTAC selectivity profiling.

VHL_HIF_Pathway VHL/HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_N->HIF1a_OH Prolyl Hydroxylation PHD PHD PHD->HIF1a_OH VHL_N VHL HIF1a_OH->VHL_N Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination Degradation Degradation Proteasome_N->Degradation HIF1a_H HIF-1α HIF1_Complex HIF-1 Complex HIF1a_H->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

References

A Head-to-Head Showdown: (S,R,S)-AHPC-based PROTACs versus RNAi for Targeted Protein Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently reduce the levels of a target protein is a cornerstone of modern biological research and therapeutic development. Two of the most powerful technologies in this arena are Proteolysis Targeting Chimeras (PROTACs) and RNA interference (RNAi). This guide provides a comprehensive comparison of these two modalities, focusing on (S,R,S)-AHPC-based PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, and benchmarking their performance against the well-established gene silencing technique of RNAi.

While both technologies achieve the goal of reducing a target protein's abundance, they operate through fundamentally distinct mechanisms. PROTACs act as a molecular bridge, hijacking the cell's own protein disposal machinery to directly degrade the target protein. In contrast, RNAi, typically mediated by small interfering RNAs (siRNAs), prevents the synthesis of new protein by targeting and degrading the messenger RNA (mRNA) blueprint. This guide will delve into the quantitative performance, experimental considerations, and underlying pathways of each technology to empower researchers to make informed decisions for their specific research needs.

Quantitative Performance: A Tale of Two Knockdown Strategies

The efficacy of both PROTACs and RNAi can be quantified to allow for direct comparison. For PROTACs, the key metrics are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). For RNAi, the primary measure is the percentage of target mRNA or protein knockdown at a given concentration of siRNA.

To illustrate a typical comparison, we will use the well-studied epigenetic regulator, Bromodomain-containing protein 4 (BRD4), as a model target. Several potent (S,R,S)-AHPC-based PROTACs targeting BRD4 have been developed, alongside highly effective siRNAs.

TechnologyCompound/ReagentTargetCell LineDC50Dmax (%)Concentration for >80% KnockdownTime Point
PROTAC dBET6 (CRBN-based)BRD4HeLa<1 nM>95%Not Applicable24 hours
PROTAC MZ1 (VHL-based)BRD4HeLa~15 nM>90%Not Applicable24 hours
RNAi siBRD4 PoolBRD4HD-MB3Not ApplicableNot Reported20-50 nM72 hours
RNAi siBRD4NRK-49FNot ApplicableNot Reported>80%50 nM24 hours

Table 1: Comparative Performance of PROTACs and siRNA targeting BRD4. Data is compiled from multiple sources to illustrate typical performance metrics.

Mechanism of Action: Degradation vs. Silencing

The fundamental difference between (S,R,S)-AHPC-based PROTACs and RNAi lies in their point of intervention in the central dogma of molecular biology.

An (S,R,S)-AHPC-based PROTAC is a heterobifunctional molecule. One end binds to the target protein, while the (S,R,S)-AHPC moiety binds to the VHL E3 ubiquitin ligase.[1] This induced proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.[1] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[1]

RNAi, on the other hand, acts at the mRNA level.[2] siRNAs are short, double-stranded RNA molecules that are introduced into a cell.[3] Inside the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC).[3] The RISC complex then uses one of the siRNA strands as a guide to find and cleave the complementary mRNA sequence of the target gene, preventing its translation into protein.[3]

G cluster_0 (S,R,S)-AHPC-based PROTAC Pathway cluster_1 RNAi Pathway POI Target Protein Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC (S,R,S)-AHPC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation siRNA siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC Activated RISC RISC_loading->RISC Cleaved_mRNA Cleaved mRNA RISC->Cleaved_mRNA mRNA Cleavage mRNA Target mRNA mRNA->Cleaved_mRNA No_Protein No Protein Synthesis Cleaved_mRNA->No_Protein

Mechanisms of Action: PROTAC vs. RNAi.

Experimental Protocols

Accurate benchmarking of (S,R,S)-AHPC-based PROTACs and RNAi requires robust and well-controlled experiments. Western blotting is a key technique for quantifying the reduction in target protein levels for both technologies.

Western Blotting Protocol for PROTAC-mediated Degradation
  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the (S,R,S)-AHPC-based PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western Blotting Protocol for siRNA-mediated Knockdown
  • siRNA Transfection:

    • Seed cells in 6-well plates to achieve 30-50% confluency on the day of transfection.

    • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Use a final siRNA concentration typically ranging from 10 to 50 nM.

    • Include a non-targeting (scrambled) siRNA control.

    • Incubate the cells with the transfection complexes for the recommended time (typically 4-6 hours) before replacing with fresh growth medium.

    • Harvest cells at different time points post-transfection (e.g., 24, 48, 72 hours) to determine the optimal time for protein knockdown.

  • Cell Lysis, Protein Quantification, SDS-PAGE, and Western Blotting:

    • Follow steps 2 and 3 from the "Western Blotting Protocol for PROTAC-mediated Degradation".

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein knockdown relative to the non-targeting siRNA control.

G cluster_0 PROTAC Workflow cluster_1 siRNA Workflow A1 Cell Seeding A2 PROTAC Treatment (Dose Response & Time Course) A1->A2 A3 Cell Lysis A2->A3 A4 Protein Quantification (BCA Assay) A3->A4 A5 Western Blot A4->A5 A6 Data Analysis (DC50 & Dmax) A5->A6 B1 Cell Seeding B2 siRNA Transfection B1->B2 B3 Incubation (24-72 hours) B2->B3 B4 Cell Lysis B3->B4 B5 Protein Quantification (BCA Assay) B4->B5 B6 Western Blot B5->B6 B7 Data Analysis (% Knockdown) B6->B7

Experimental Workflows for PROTAC and siRNA Evaluation.

Key Considerations for Choosing Your Technology

The decision to use an (S,R,S)-AHPC-based PROTAC or RNAi depends on the specific experimental goals.

Feature(S,R,S)-AHPC-based PROTACsRNAi (siRNA)
Mechanism Post-translational protein degradationPost-transcriptional mRNA degradation
Target Existing protein poolmRNA, preventing new protein synthesis
Kinetics Rapid onset of action (hours)Slower onset of action (typically >24 hours)
Catalytic Activity Yes, one PROTAC molecule can induce the degradation of multiple target molecules.[1]No, siRNA acts stoichiometrically within the RISC complex.
Reversibility Reversible upon compound washout.Long-lasting, often until the siRNA is diluted by cell division.
Off-Target Effects Potential for off-target protein degradation or "hook effect" at high concentrations.Can have "seed-mediated" off-target mRNA knockdown.[4][5]
Delivery Small molecule, generally cell-permeable.Requires transfection reagents for delivery into cells.
Applications Studying the acute loss of protein function, therapeutic development.Gene function validation, long-term knockdown studies.

Table 2: Head-to-Head Comparison of (S,R,S)-AHPC-based PROTACs and RNAi.

Signaling Pathway Intervention

Both (S,R,S)-AHPC-based PROTACs and RNAi can be used to dissect and modulate cellular signaling pathways. By reducing the amount of a key protein in a pathway, researchers can observe the downstream consequences and infer the protein's function.

For instance, targeting BRD4 with either a PROTAC or siRNA leads to the downregulation of the oncogene MYC, which is a key downstream target of BRD4. This, in turn, can inhibit cancer cell proliferation.

G BRD4 BRD4 MYC MYC Gene BRD4->MYC Promotes Transcription Proliferation Cell Proliferation MYC->Proliferation Drives PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->BRD4 Degrades RNAi siRNA RNAi->BRD4 Prevents Synthesis

Intervention in the BRD4-MYC Signaling Pathway.

Conclusion

Both (S,R,S)-AHPC-based PROTACs and RNAi are powerful and indispensable tools for researchers. PROTACs offer a rapid and catalytic method for directly eliminating a target protein, making them ideal for studying the immediate consequences of protein loss and for therapeutic applications. RNAi, a robust and widely used technique, provides a means to silence gene expression at the source, which is invaluable for genetic validation of targets and for longer-term studies. The choice between these two technologies is not about which is definitively "better," but rather which is the most appropriate and effective tool for the specific biological question at hand. By understanding their distinct mechanisms, performance characteristics, and experimental workflows, researchers can strategically deploy these technologies to advance our understanding of biology and the development of novel therapies.

References

A Guide to Negative Controls for (S,R,S)-AHPC-propargyl PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The design and validation of these heterobifunctional molecules rely on rigorous experimental controls to ensure that the observed biological effects are a direct consequence of the intended mechanism of action. This guide provides a comprehensive comparison of appropriate negative controls for experiments involving (S,R,S)-AHPC-propargyl, a widely used von Hippel-Lindau (VHL) E3 ligase ligand for PROTAC synthesis.

This compound is a key building block in the construction of VHL-recruiting PROTACs. Its propargyl group allows for efficient conjugation to a target protein ligand via "click chemistry." The resulting PROTAC is designed to induce the ubiquitination and subsequent proteasomal degradation of the target protein by forming a ternary complex with the VHL E3 ligase. To validate that the degradation of a protein of interest is indeed mediated by this specific mechanism, a series of well-designed negative controls are essential.

Comparison of Negative Controls

The selection of appropriate negative controls is critical for interpreting experimental outcomes and ruling out off-target effects or compound-specific toxicity. The following table summarizes the key negative controls for this compound-based PROTAC experiments.

Negative Control StrategyDescriptionRationaleKey Question Answered
Inactive Stereoisomer Control A PROTAC synthesized with the inactive (S,S,S) stereoisomer of the AHPC VHL ligand.[1][2][3][4]The (S,R,S) configuration of the hydroxyproline (B1673980) ring is essential for binding to VHL.[1][2] The (S,S,S) diastereomer does not bind to VHL and therefore cannot recruit the E3 ligase.[1][2][3][4]Is protein degradation dependent on VHL engagement?
Warhead Alone Control The small molecule ligand that binds to the protein of interest (the "warhead") is used by itself.[5]This control helps to differentiate between the effects of target protein degradation and the effects of target protein inhibition by the warhead.[5]Is the observed phenotype due to protein degradation or target inhibition?
E3 Ligase Ligand Alone Control This compound (or its unconjugated form) is used alone.[5]This control assesses any biological effects of engaging the VHL E3 ligase that are independent of target protein degradation.[5]Does engagement of the VHL E3 ligase alone cause any cellular effects?
Proteasome Inhibitor Co-treatment The active PROTAC is co-administered with a proteasome inhibitor (e.g., MG132 or bortezomib).[5]If protein degradation is mediated by the proteasome, its inhibition should "rescue" the target protein from degradation.Is the loss of the target protein mediated by the proteasome?
Neddylation Inhibitor Co-treatment The active PROTAC is co-administered with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924).Cullin-RING E3 ligases, including VHL, require neddylation for their activity. Inhibition of this process should block PROTAC-mediated degradation.Is the degradation dependent on the activity of the Cullin-RING E3 ligase complex?

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating a PROTAC and its negative controls.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL POI_VHL POI-PROTAC-VHL Ub Ubiquitin POI->POI_VHL VHL->POI_VHL Proteasome Proteasome Ub->Proteasome Degradation POI_VHL->Ub Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Cell Treatment cluster_analysis Analysis A Active PROTAC (this compound based) D Incubate cells with compounds for a defined time course A->D B Inactive Control ((S,S,S)-AHPC based) B->D C Vehicle Control (e.g., DMSO) C->D E Cell Lysis D->E F Western Blot for Target Protein Levels E->F G Data Quantification and Comparison F->G

A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

A fundamental method for assessing the efficacy of a PROTAC is to measure the reduction in the target protein levels within a cell. Western blotting is the most common technique for this purpose.

Protocol: Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the active PROTAC and the negative control(s) (e.g., inactive stereoisomer, warhead alone). A typical concentration range to test is from 1 nM to 10 µM.

  • Include a vehicle-only control (e.g., 0.1% DMSO).[5]

  • Treat the cells and incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.[1]

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]

  • Add an appropriate volume of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[5]

  • Scrape the cells and collect the lysate in microcentrifuge tubes.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[5]

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.[5]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.[5]

  • Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Run the gel to separate the proteins by size.

5. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Also, probe for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across lanes.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again several times with TBST.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

By employing these negative controls and following robust experimental protocols, researchers can confidently validate the on-target, VHL-dependent, and proteasome-mediated degradation of their protein of interest, thereby ensuring the integrity and reproducibility of their findings in the pursuit of novel protein-degrading therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (S,R,S)-AHPC-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-propargyl is a von Hippel-Lindau (VHL) E3 ligase ligand used in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] It contains a reactive propargyl group, and similar compounds in the AHPC family are known to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[4] Due to its intended biological activity and the nature of its chemical structure, it should be handled as a potent compound with potential cytotoxic effects.

Hazard Summary and Personal Protective Equipment

Given the potential hazards, a comprehensive approach to personal protective equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Rationale
Gloves Chemical-resistant nitrile gloves, double-gloving recommended. Longer cuffs (>28cm) are preferable.[5]To prevent skin contact. Double-gloving provides an extra layer of protection against potential permeation.
Eye Protection Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended when there is a risk of splashing.[6]To protect eyes from splashes and aerosols.
Lab Coat/Gown Disposable, fluid-resistant gown with long sleeves and tight cuffs.To protect skin and personal clothing from contamination.[7]
Respiratory Protection A fit-tested N95 or higher respirator should be used when handling the solid compound or when there is a potential for aerosol generation.[6]To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes and shoe covers.To prevent contamination of personal footwear and subsequent spread of the compound.[6]
Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially of the solid form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure.

1. Preparation and Weighing:

  • Designate a specific area within the fume hood for handling the compound.

  • Before handling, ensure all necessary PPE is correctly worn.

  • When weighing the solid compound, use a balance inside the fume hood or a containment enclosure.

  • Handle the compound gently to avoid generating dust.

2. Dissolution:

  • If preparing a solution, add the solvent slowly to the solid to avoid splashing.

  • The compound is soluble in DMSO.

  • Cap the vial securely before vortexing or sonicating to aid dissolution.

3. General Handling:

  • Always use dedicated labware for handling this compound.

  • Avoid eating, drinking, or smoking in the laboratory.[4]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

4. Spill Management:

  • In case of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection, before cleaning up the spill.

  • Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).[8]

  • Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[7]

Disposal Plan: Step-by-Step Waste Management

This compound and any materials contaminated with it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[9][10][11]

1. Waste Segregation:

  • Segregate all waste containing this compound from other waste streams.[10]

  • This includes unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

2. Waste Collection and Labeling:

  • Collect solid waste in a clearly labeled, sealed container.

  • Collect liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure lid.[9]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any solvents present.

3. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[8]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Designate Handling Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid in Containment prep_area->weigh dissolve Dissolve Compound weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal segregate Segregate Contaminated Waste (Solid & Liquid) containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs manifest Complete Waste Manifest contact_ehs->manifest

Caption: Decision and action workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.